2-(Ethylamino)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBAOOTLKONEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574832 | |
| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-89-8 | |
| Record name | 2-(Ethylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Ethylamino)-3-cyanopyridine: Structure, Synthesis, and Applications in Modern Drug Discovery
This document provides an in-depth technical examination of 2-(Ethylamino)-3-cyanopyridine, a heterocyclic compound of significant interest to the scientific community. We will explore its fundamental chemical identity, outline robust synthetic methodologies, and discuss its established and emerging roles as a key building block in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.
Core Chemical Identity and Nomenclature
2-(Ethylamino)-3-cyanopyridine, also known by its IUPAC name 2-(ethylamino)nicotinonitrile, is a substituted pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with an ethylamino group at the 2-position and a nitrile (cyano) group at the 3-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly reactive and valuable intermediate in organic synthesis.[3][4]
The presence of the amino group, the cyano group, and the pyridine nitrogen atom provides multiple sites for further chemical modification, allowing for the construction of complex molecular architectures and diverse compound libraries.
Caption: Chemical structure of 2-(Ethylamino)-3-cyanopyridine.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental for any research application. The key physicochemical properties of 2-(Ethylamino)-3-cyanopyridine are summarized below.
| Property | Value | Source |
| CAS Number | 52583-89-8 | [1][5] |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Melting Point | 83-86 °C | [2] |
| Appearance | Pale yellow solid (Varies) | [6] |
| Synonyms | This compound, 2-(Ethylamino)-3-pyridinecarbonitrile | [2] |
Spectroscopic Data Acquisition: A Self-Validating Protocol
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to the manufacturer, the following protocols outline the standard, self-validating approach for acquiring this data.
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 2-(Ethylamino)-3-cyanopyridine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on the pyridine ring, and a broad singlet for the N-H proton. The integration of these peaks must correspond to the number of protons in the structure.
-
¹³C NMR: A more concentrated sample is used. The spectrum should reveal eight distinct carbon signals, including those for the two ethyl carbons, the five pyridine ring carbons (note the C-N carbons will have different shifts), and the characteristic nitrile carbon signal.[7]
2. Infrared (IR) Spectroscopy:
-
Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.
-
The resulting spectrum serves as a crucial validation tool. Look for a sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[8] Also, expect to see N-H stretching bands around 3300-3500 cm⁻¹ and C-H stretching bands for both aromatic and aliphatic groups.[9]
3. Mass Spectrometry (MS):
-
Introduce a dilute solution of the compound into a mass spectrometer (e.g., via ESI or GC-MS).
-
The primary validation is the observation of the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ at m/z corresponding to its molecular weight (147.18).[7]
The convergence of data from these three orthogonal techniques provides authoritative confirmation of the compound's identity and purity.
Synthesis Methodologies and Mechanistic Rationale
The synthesis of 2-amino-3-cyanopyridine scaffolds is well-established, often employing a one-pot, multi-component reaction (MCR) strategy.[10] This approach is favored in both academic and industrial settings due to its efficiency, atom economy, and the ability to generate structural complexity in a single step.[4][8]
A common and robust method is the Thorpe-Ziegler reaction or a variation thereof, which typically involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonia source.[8][10]
Caption: Generalized workflow for multicomponent synthesis of 2-amino-3-cyanopyridines.
Protocol: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines
This protocol is a generalized procedure adapted from established methods for this class of compounds.[8][10][11]
Reagents & Equipment:
-
Aryl or alkyl aldehyde (1.0 eq)
-
Ketone (e.g., acetone, acetophenone) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (1.5 - 2.0 eq)
-
Solvent (e.g., Ethanol, Toluene, or solvent-free)
-
Catalyst (e.g., piperidine, an ionic liquid, or a solid acid catalyst)[10]
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Charging the Vessel: To a round-bottom flask, add the aldehyde, ketone, malononitrile, ammonium acetate, and the chosen solvent. Causality: Combining all reactants at the outset is the hallmark of an MCR, maximizing efficiency.
-
Catalyst Addition: Introduce a catalytic amount of a base like piperidine or an alternative catalyst. Causality: The catalyst is crucial for promoting both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent reactions.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Thermal energy is required to overcome the activation barriers for the multiple steps, including cyclization and aromatization.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent like ethanol, to yield the pure 2-amino-3-cyanopyridine derivative.[8]
This one-pot approach is highly adaptable; by varying the aldehyde and ketone starting materials, a diverse library of substituted pyridines can be generated for screening in drug discovery programs.
Role and Application in Drug Development
The 2-amino-3-cyanopyridine scaffold is not merely a synthetic intermediate; it is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them foundational components in the design of novel therapeutic agents.[3]
-
Enzyme Inhibition: This scaffold is a cornerstone for designing enzyme inhibitors. For example, derivatives have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, enzymes relevant in conditions like glaucoma and epilepsy.[12] Others have been developed as inhibitors of IKK-β, a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3]
-
Anticancer Activity: Numerous studies have highlighted the potential of 2-amino-3-cyanopyridine derivatives as anticancer agents.[9] One key mechanism involves the modulation of survivin, an anti-apoptotic protein often overexpressed in cancer cells.[13] Compounds based on this scaffold have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[13]
-
Antimicrobial and Antiviral Applications: The structural motif is also prevalent in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[3][10] It has been investigated as a core for developing inhibitors of HIV-1 integrase.[3]
-
Versatile Chemical Intermediate: Beyond its inherent biological activity, the compound serves as a crucial building block. It is used in the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are themselves of great interest in medicinal chemistry.[4][14] It is also a key precursor in the agrochemical industry for producing pesticides and crop protection agents.[6][15]
Conclusion
2-(Ethylamino)-3-cyanopyridine, and the broader class of 2-amino-3-cyanopyridines, represents a confluence of synthetic accessibility and pharmacological relevance. Its robust and efficient synthesis via multi-component reactions allows for the rapid generation of chemical diversity. The proven track record of this scaffold in modulating key biological targets, particularly in oncology and infectious diseases, ensures its continued importance. For researchers and drug development professionals, a thorough understanding of its chemistry and biological potential is essential for leveraging this powerful tool in the creation of next-generation therapeutics.
References
- 1. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | 52583-89-8 [amp.chemicalbook.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. 2abiotech.net [2abiotech.net]
- 6. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 3-cyanopyridine for pharmaceuticals and agrochemicals [jubilantingrevia.com]
An In-Depth Technical Guide to 2-(Ethylamino)nicotinonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Ethylamino)nicotinonitrile, also known as 2-(Ethylamino)-3-cyanopyridine, is a substituted pyridine derivative that belongs to the class of 2-aminonicotinonitriles. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Identity and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 83-86°C.[3] It is important to distinguish this compound from its isomer, 2-(ethylamino)isonicotinonitrile (CAS 87121-58-2), which has the cyano group at the 4-position of the pyridine ring.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(Ethylamino)pyridine-3-carbonitrile | N/A |
| Synonyms | 2-(Ethylamino)-3-cyanopyridine, this compound | [3] |
| CAS Number | 52583-89-8 | [3][5] |
| Molecular Formula | C₈H₉N₃ | [3][5] |
| Molecular Weight | 147.18 g/mol | [3][5] |
| Melting Point | 83-86 °C | [3] |
| Appearance | Not specified, likely a solid | N/A |
| Solubility | No specific data available; nicotinonitrile is soluble in water, ethanol, ether, and benzene. | N/A |
| Density | No reliable data available | N/A |
| Boiling Point | No reliable data available | N/A |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="N"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="N"]; "C7" [label="C"]; "C8" [label="C"]; "N1" [label="N"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"]; "H9" [label="H"];"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=double]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=double]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=double];
"C2" -- "N1" [style=solid]; "N1" -- "H1" [style=solid]; "N1" -- "C7" [style=solid]; "C7" -- "H2" [style=solid]; "C7" -- "H3" [style=solid]; "C7" -- "C8" [style=solid]; "C8" -- "H4" [style=solid]; "C8" -- "H5" [style=solid]; "C8" -- "H6" [style=solid];
"C3" -- "C9" [style=solid]; "C9" -- "N2" [style=triple];
"C4" -- "H7" [style=solid]; "C5" -- "H8" [style=solid]; "C6" -- "H9" [style=solid]; }
Caption: Molecular Structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. The amino proton (-NH-) will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyridine ring, the cyano group (typically δ 115-125 ppm), and the ethyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretch: A sharp to broad band in the region of 3300-3500 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N stretch: In the region of 1250-1350 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments of the pyridine ring.
Synthesis and Reactivity
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be reasonably synthesized through methods analogous to those used for other 2-amino-3-cyanopyridine derivatives. A common and efficient method is a one-pot, multi-component reaction.[6][7]
Caption: Plausible synthetic workflow for this compound.
Generalized Experimental Protocol for Nucleophilic Aromatic Substitution:
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2-3 equivalents).
-
Add ethylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the mixture at a temperature ranging from 80°C to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the exocyclic amino group, and the nitrile group.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating ethylamino group at the 2-position will activate the ring towards electrophilic attack, primarily at the 5-position.
-
Amino Group: The exocyclic amino group is nucleophilic and can react with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas, respectively.
-
Nitrile Group: The cyano group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The proximity of the amino group allows for potential intramolecular cyclization reactions to form fused heterocyclic systems, which is a key aspect of its utility in medicinal chemistry.[8]
Caption: Key reactivity pathways for this compound.
Applications in Research and Drug Development
The 2-amino-3-cyanopyridine scaffold, of which this compound is a member, is a cornerstone in the synthesis of various biologically active compounds.[2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The ethylamino substituent can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, such as solubility, metabolic stability, and target binding affinity.
The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These structures are present in a number of kinase inhibitors and other targeted therapies. The nitrile group provides a convenient handle for elaboration into various functional groups or for participating in cyclization reactions to build the desired heterocyclic core. While specific marketed drugs directly containing the this compound fragment are not prominent, its role as a building block in the discovery and development of new chemical entities is significant.
Safety and Handling
This compound is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[6]
-
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its chemical reactivity allows for diverse structural modifications. While detailed public data on its specific properties are somewhat limited, its role as a key intermediate for the synthesis of biologically active compounds is well-recognized within the scientific community. Further research into the specific applications and biological activities of derivatives of this compound is warranted and could lead to the development of novel therapeutic agents.
References
- 1. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylamino)nicotinonitrile
Foreword
For professionals engaged in the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of success. 2-(Ethylamino)nicotinonitrile, a substituted pyridine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. Its structural nuances, dictated by the interplay of an aromatic nitrile and an ethylamino substituent, govern its reactivity, binding affinities, and metabolic fate. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule. Beyond a mere presentation of data, we delve into the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers in the field.
Molecular Structure and Analytical Overview
This compound (CAS 52583-89-8) possesses a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol .[1] The structural integrity and purity of this compound are paramount for its application in research and development. The following sections detail the expected spectroscopic signatures that collectively form a unique "fingerprint" for this molecule, ensuring its unambiguous identification.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.25 | dd | 1H | H6 | Deshielded by the adjacent electronegative ring nitrogen and influenced by the ortho-amino group. |
| ~7.55 | dd | 1H | H4 | Deshielded by the electron-withdrawing nitrile group and influenced by the para-amino group. |
| ~6.50 | dd | 1H | H5 | Shielded by the ortho/para-directing amino group. |
| ~5.00 | br s | 1H | NH | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |
| ~3.45 | q | 2H | CH₂ (C7) | Methylene protons adjacent to the nitrogen atom and coupled to the methyl group. |
| ~1.30 | t | 3H | CH₃ (C8) | Methyl protons coupled to the adjacent methylene group. |
Causality in Experimental Protocol: The choice of a high-field instrument (e.g., 500 MHz) is deliberate; it enhances signal dispersion, which is critical for resolving the coupling patterns of the aromatic protons (H4, H5, H6), preventing signal overlap and allowing for unambiguous assignment. Deuterated chloroform (CDCl₃) is a standard solvent for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Spectral Width: A range of -2 to 12 ppm is sufficient to cover all expected proton signals.
-
Reference: The residual CHCl₃ signal at 7.26 ppm is used for chemical shift calibration.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine proton ratios.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides crucial information about the number and electronic environment of the carbon atoms.
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160.0 | C2 | Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded. |
| ~152.0 | C6 | Aromatic carbon adjacent to the ring nitrogen. |
| ~139.0 | C4 | Aromatic carbon para to the amino group and ortho to the nitrile group. |
| ~117.0 | C5 | Aromatic carbon shielded by the amino group. |
| ~118.0 | CN | Nitrile carbon, characteristic chemical shift. |
| ~92.0 | C3 | Carbon bearing the nitrile group, significantly shielded by the adjacent amino group. |
| ~38.0 | CH₂ (C7) | Aliphatic carbon attached to the amino nitrogen. |
| ~14.5 | CH₃ (C8) | Aliphatic methyl carbon. |
Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of a quartet and a triplet in the ¹H NMR spectrum strongly suggests an ethyl group, which should correspond to two aliphatic signals in the ¹³C NMR spectrum in the expected regions (~38 ppm and ~15 ppm).[2] Heteronuclear correlation experiments like HSQC can be employed to directly link each proton to its attached carbon, providing definitive confirmation of the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic signature.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
|---|---|---|---|
| ~3350 | Medium | N-H | Stretching |
| 3100-3000 | Medium | C-H (Aromatic) | Stretching |
| 2975-2850 | Medium | C-H (Aliphatic) | Stretching |
| ~2220 | Strong | C≡N (Nitrile) | Stretching |
| ~1600, ~1570 | Strong, Medium | C=C, C=N (Pyridine ring) | Stretching |
| ~1520 | Strong | N-H | Bending |
Expertise in Interpretation: The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption around 2220 cm⁻¹. This band is characteristic of a nitrile group (C≡N) conjugated with an aromatic system.[3] The presence of a medium-intensity peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine, while absorptions just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl group.[4]
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺•): For this compound (C₈H₉N₃), the expected exact mass is 147.0796. In a standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak would be observed at m/z = 147, or in the case of ESI, at m/z = 148 for the protonated molecule [M+H]⁺.
-
Key Fragmentation Pathways: The stability of the pyridine ring means that fragmentation will likely initiate from the ethylamino substituent.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Causality in Fragmentation:
-
Loss of a Methyl Radical: A common fragmentation pathway for ethylamines is the alpha-cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable iminium cation at m/z = 132. This is often a major fragment ion.
-
Loss of Ethene: A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the pyridine ring, followed by the elimination of a neutral ethene molecule (C₂H₄, 28 Da). This would result in an ion at m/z = 119.
Protocol for LC-MS (ESI) Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive ESI mode to generate [M+H]⁺ ions.
-
Mass Range: Scan from m/z 50 to 500.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 148) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and protocols outlined in this guide establish a comprehensive framework for the unambiguous characterization of this compound, ensuring the scientific integrity required for its use in advanced research and development applications. By understanding the causality behind the spectral data, researchers can confidently verify the identity, purity, and structure of their materials, paving the way for further discovery.
References
The Nicotinonitrile Core: A Versatile Scaffold for Unlocking Future Research Frontiers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold has firmly established itself as a "privileged" structure in contemporary chemical and biological sciences. Its inherent electronic properties, synthetic tractability, and capacity for diverse molecular interactions have propelled its derivatives to the forefront of various research and development endeavors. This technical guide provides a comprehensive exploration of promising research avenues for nicotinonitrile derivatives, moving beyond established applications to illuminate untapped potential. We will delve into the nuanced causality behind experimental designs, present actionable protocols, and synthesize data to empower researchers in medicinal chemistry, agrochemicals, and materials science to pioneer the next generation of nicotinonitrile-based innovations.
Introduction: The Enduring Appeal of the Nicotinonitrile Moiety
Nicotinonitrile, a simple heterocyclic compound, belies a remarkable chemical versatility. The pyridine ring offers a robust framework amenable to a wide array of substitution patterns, while the nitrile group, a potent electron-withdrawing moiety, profoundly influences the molecule's reactivity and biological interactions. This unique combination has led to the successful development of numerous commercial products, including the anticancer drugs bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1][2][3] The continued exploration of this scaffold is driven by its proven success and the vast, yet to be explored, chemical space it occupies.
This guide will illuminate key underexplored research territories for nicotinonitrile derivatives, providing both the strategic "why" and the practical "how" to inspire and facilitate future investigations.
Medicinal Chemistry: Beyond the Current Paradigm
The impact of nicotinonitrile derivatives in medicine is undisputed. However, significant opportunities exist to expand their therapeutic reach.
Kinase Inhibitors: Targeting Novel Oncogenic Pathways
While nicotinonitrile-based kinase inhibitors are known, a vast landscape of the human kinome remains untargeted. A particularly promising area is the development of selective inhibitors for kinases implicated in cancer cell survival and proliferation.
Promising Research Area: PIM Kinase Inhibition
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[2][4][5] They play a crucial role in cell cycle progression, apoptosis, and drug resistance. Nicotinonitrile derivatives have shown significant potential as potent PIM-1 kinase inhibitors.[4][6][7]
-
Causality of Experimental Choices: The design of PIM kinase inhibitors often involves creating structures that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the enzyme. The nicotinonitrile scaffold is an excellent starting point due to its ability to be functionalized with various substituents that can be tailored to fit the specific contours of the PIM kinase active site.
-
Future Research Directions:
-
Pan-PIM Inhibition: Developing derivatives that can inhibit all three PIM isoforms to overcome potential resistance mechanisms.
-
Covalent Inhibition: Designing nicotinonitrile derivatives with reactive moieties that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged therapeutic effect.
-
Targeted Delivery: Conjugating potent PIM inhibitors to tumor-targeting ligands to enhance their efficacy and reduce off-target toxicity.
-
Table 1: Inhibitory Activity of Selected Nicotinonitrile Derivatives against PIM-1 Kinase
| Compound | IC50 (nM) | Target Cell Line | Reference |
| Compound 7b | 18.9 | PC-3 (Prostate Cancer) | [4] |
| Compound 4k | 21.2 | PC-3 (Prostate Cancer) | [4] |
| Compound 8e | ≤ 280 (against all PIM isoforms) | HepG2 (Liver Cancer) | [2][5] |
Neurodegenerative Diseases: A New Therapeutic Frontier
Emerging evidence suggests that nicotinic acetylcholine receptor (nAChR) modulation can be neuroprotective.[8][9][10][11] Nicotinamide, a related compound, has shown protective effects against oxidative stress and mitochondrial dysfunction, key pathological features of neurodegenerative diseases.[12] This opens up an exciting, underexplored avenue for nicotinonitrile derivatives.
Promising Research Area: Development of nAChR Modulators for Alzheimer's and Parkinson's Disease
-
Scientific Rationale: Nicotinonitrile derivatives can be designed to selectively interact with specific nAChR subtypes, such as the α7 subtype, which is implicated in cognitive function and neuroprotection.[9] By acting as agonists or positive allosteric modulators, these compounds could enhance cholinergic signaling, which is diminished in Alzheimer's disease, and protect neurons from amyloid-beta toxicity and other insults.
-
Proposed Research Workflow:
-
Library Synthesis: Synthesize a focused library of nicotinonitrile derivatives with varying substituents to modulate their electronic and steric properties.
-
In Vitro Screening: Screen the library for activity on different nAChR subtypes using cell-based assays.
-
Neuroprotection Assays: Evaluate the most promising candidates in neuronal cell culture models of Alzheimer's and Parkinson's disease for their ability to protect against neurotoxicity.
-
In Vivo Studies: Test the lead compounds in animal models of neurodegeneration to assess their effects on cognitive function and neuropathology.
-
Caption: A streamlined workflow for the discovery of neuroprotective nicotinonitrile derivatives.
Antimicrobial and Antiviral Applications
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinonitrile derivatives have demonstrated promising antibacterial and antiviral activities.[13][14][15][16][17][18]
Promising Research Area: Broad-Spectrum Antiviral Agents
-
Rationale: The structural diversity achievable with the nicotinonitrile scaffold allows for the design of compounds that can interfere with various stages of the viral life cycle, such as entry, replication, and assembly. This provides an opportunity to develop broad-spectrum antivirals effective against a range of viruses.
-
Experimental Approach:
-
Target Selection: Identify conserved viral enzymes or proteins as targets.
-
Structure-Based Design: Use computational modeling to design nicotinonitrile derivatives that can bind to the active site of the target protein.
-
Antiviral Assays: Evaluate the synthesized compounds in cell-based assays against a panel of viruses.
-
Mechanism of Action Studies: Investigate the mode of action of the most potent compounds to understand how they inhibit viral replication.
-
Agrochemicals: Cultivating a New Generation of Crop Protection
Nicotinonitrile derivatives have already made their mark in the agrochemical industry.[19][20][21] However, there is considerable scope for the development of more effective and environmentally benign crop protection agents.
Herbicides with Novel Modes of Action
The evolution of herbicide-resistant weeds is a major threat to global food security. There is an urgent need for herbicides with new modes of action.
Promising Research Area: Inhibition of Plant-Specific Enzymes
-
Scientific Rationale: By targeting enzymes that are essential for plant growth but absent in animals, it is possible to develop herbicides with high selectivity and low toxicity to non-target organisms. The nicotinonitrile scaffold can be elaborated to create potent inhibitors of such enzymes.
-
Example Target: Acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microbes.
Insecticides with Improved Safety Profiles
Neonicotinoid insecticides, which contain a pyridine ring, have been highly effective but have also faced scrutiny due to their impact on pollinators.[20][22][23]
Promising Research Area: Selective Insect nAChR Modulators
-
Opportunity: Design nicotinonitrile derivatives that selectively target insect nAChRs over their vertebrate counterparts. This can be achieved by exploiting the structural differences between insect and mammalian nAChRs. This approach could lead to the development of a new generation of insecticides with improved safety profiles for non-target species.
Materials Science: Engineering Novel Functional Materials
The unique electronic and photophysical properties of nicotinonitrile derivatives make them attractive candidates for a range of materials science applications.[24][25][26]
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue emitters remains a key challenge in OLED technology.[27][28][29][30]
Promising Research Area: Multifunctional Blue Fluorophores
-
Rationale: Nicotinonitrile derivatives can be designed to function as both highly efficient blue fluorescent emitters and as hosts for phosphorescent dopants in hybrid white OLEDs (WOLEDs).[7] The electron-accepting nature of the nicotinonitrile group can be balanced with electron-donating moieties to tune the emission color and improve charge transport properties.
Caption: A typical multilayer structure of an Organic Light-Emitting Diode (OLED).
Corrosion Inhibitors
The prevention of metal corrosion is of immense economic and safety importance. Nicotinonitrile derivatives have shown promise as effective corrosion inhibitors for various metals and alloys.[4][5][6][15][22]
Promising Research Area: Eco-Friendly Corrosion Inhibitors for Acidic Environments
-
Mechanism: Nicotinonitrile derivatives can adsorb onto the metal surface through the nitrogen and sulfur atoms (if present) and the pi-electrons of the aromatic ring, forming a protective film that isolates the metal from the corrosive medium.[5][6]
-
Research Focus: The development of water-soluble and biodegradable nicotinonitrile derivatives to replace toxic and environmentally harmful corrosion inhibitors.
Novel Synthetic Methodologies
The exploration of the full potential of nicotinonitrile derivatives is intrinsically linked to the development of efficient and versatile synthetic methods.
Multicomponent Reactions (MCRs)
MCRs offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step.[31][32][33][34][35]
Promising Research Area: Development of Novel MCRs for Nicotinonitrile Synthesis
-
Opportunity: The design of new MCRs that allow for the introduction of diverse functional groups and stereocenters into the nicotinonitrile scaffold will be crucial for generating novel compound libraries for biological screening and materials development.
Flow Chemistry and Automation
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to access novel reaction conditions.
Promising Research Area: Automated Synthesis of Nicotinonitrile Libraries
-
Impact: Combining flow chemistry with automated purification and analysis would enable the rapid synthesis and screening of large libraries of nicotinonitrile derivatives, accelerating the discovery of new bioactive compounds and functional materials.
Detailed Experimental Protocols
To facilitate research in this area, we provide two detailed, field-proven protocols.
Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile[9][13][24][33][37]
This protocol describes a one-pot, four-component reaction to synthesize a key class of nicotinonitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, acetophenone derivative, malononitrile, and ammonium acetate in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid is filtered, washed with water, and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile.
-
Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[1][2][14][17][32]
This protocol outlines a luminescent assay to determine the IC50 of a test compound against PIM-1 kinase.
Materials:
-
PIM-1 Kinase
-
Kinase substrate (e.g., S6Ktide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (nicotinonitrile derivative)
-
384-well plate
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer containing DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of PIM-1 kinase to each well.
-
Add 2 µL of a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Caption: Workflow for the ADP-Glo™ PIM-1 Kinase Inhibition Assay.
Conclusion: Charting the Course for Future Discoveries
The nicotinonitrile scaffold is a testament to the power of a well-chosen chemical core. Its journey from a simple heterocycle to a cornerstone of blockbuster drugs and advanced materials is far from over. The research areas outlined in this guide represent just a fraction of the untapped potential of nicotinonitrile derivatives. By embracing innovative synthetic strategies and exploring novel biological targets and material applications, the scientific community is poised to unlock a new chapter of discoveries built upon this remarkable molecular framework. The path forward requires a multidisciplinary approach, combining the insights of synthetic chemists, biologists, and materials scientists to fully realize the promise held within the nicotinonitrile core.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel nicotinonitrile derivative as an excellent multifunctional blue fluorophore for highly efficient hybrid white organic light-emitting devices - 北京理工大学 [pure.bit.edu.cn]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. repository.rit.edu [repository.rit.edu]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. mdpi.com [mdpi.com]
- 21. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel eco-friendly nicotinonitrile derivative as a corrosion inhibitor for carbon steel: Synthesis, inhibitive efficien… [ouci.dntb.gov.ua]
- 23. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. researchgate.net [researchgate.net]
- 27. imrpress.com [imrpress.com]
- 28. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iris.uniss.it [iris.uniss.it]
- 31. traxtal.com [traxtal.com]
- 32. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 35. researchgate.net [researchgate.net]
Literature review on the discovery of novel cyanopyridines
An In-depth Technical Guide to the Discovery of Novel Cyanopyridines for Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the Cyanopyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Among these, the cyanopyridine scaffold holds a position of particular importance.[3] This structural motif, characterized by a pyridine ring functionalized with a cyano (-C≡N) group, serves as a versatile and indispensable building block in the synthesis of advanced therapeutic agents.[4][5] The unique electronic properties conferred by the electron-withdrawing nitrile group, combined with the reactivity of the pyridine ring, provide chemists with a powerful tool for constructing complex molecular architectures designed to interact with specific biological targets.[6][7]
Cyanopyridine derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][8] For instance, the 3-cyanopyridine moiety is a key component in Neratinib, an irreversible kinase inhibitor used in the treatment of HER-2-positive breast cancer.[9][10] This wide-ranging bioactivity has fueled continuous and intensive research into the discovery of novel cyanopyridine-based drug candidates. This guide provides a comprehensive overview of the modern strategies employed in the discovery of novel cyanopyridines, focusing on efficient synthetic methodologies, the rationale behind experimental design, and the translation of chemical structures into potent biological activity.
Modern Synthetic Strategies: Efficiency, Atom Economy, and Green Chemistry
The synthesis of highly functionalized pyridine rings has evolved significantly from classical, often harsh, methodologies. Modern drug discovery demands synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally conscious. In the context of cyanopyridines, multi-component reactions (MCRs) and tandem reactions have emerged as powerful and elegant strategies.
Multi-Component Reactions (MCRs): A One-Pot Approach to Complexity
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the reactants into the final structure. This approach is highly valued for its operational simplicity, reduction of waste, and rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of 2-amino-3-cyanopyridines, which are crucial intermediates and bioactive molecules in their own right.[8][11]
A prominent example is the four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium salt.[11][12] This method allows for the efficient construction of the polysubstituted cyanopyridine core in a single step.
Causality in Experimental Design: The Choice of Catalyst
The success of an MCR often hinges on the choice of catalyst. While various catalysts, including Lewis acids and basic ionic liquids, have been employed, modern approaches favor heterogeneous and recyclable catalysts to enhance the "green" credentials of the synthesis.[13] Copper nanoparticles supported on charcoal (Cu/C) have proven to be a highly effective, inexpensive, and recyclable catalyst for this transformation.[11][14]
-
Expertise & Experience: The use of a heterogeneous catalyst like Cu/C simplifies product purification immensely. Post-reaction, the catalyst can be removed by simple filtration and reused multiple times with minimal loss of activity, a significant advantage for both laboratory-scale library synthesis and large-scale production.[11] The copper nanoparticles likely facilitate key steps in the reaction cascade, such as Knoevenagel condensation and subsequent cyclization, by acting as a Lewis acid and promoting the necessary bond formations under milder conditions than uncatalyzed reactions.
The workflow for a typical MCR-based discovery of novel cyanopyridines is outlined below.
Caption: High-level workflow for the discovery of novel cyanopyridines.
Tandem Reactions: Maximizing Atom Economy
Tandem (or cascade) reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, represent the pinnacle of synthetic efficiency. A novel tandem reaction has been developed for synthesizing 3-cyanopyridine derivatives from benzopyranonitriles and pyrrolidines with 100% atom economy.[15] This metal-free approach, promoted by a simple base like sodium hydroxide, is not only environmentally friendly but also produces high yields of multifunctional products.[15] Such strategies are at the forefront of modern organic synthesis, providing rapid access to complex molecules from simple precursors.
Case Study: Cyanopyridines as Potent Anticancer Agents
The true value of discovering novel cyanopyridines lies in their therapeutic potential. They have emerged as promising candidates for anticancer drug development, often acting as inhibitors of key signaling proteins like kinases or modulators of apoptosis-related pathways.[1][9][16]
Targeting Kinase Signaling Pathways
Receptor tyrosine kinases like VEGFR-2 and HER-2 are critical regulators of cell proliferation and angiogenesis and are often dysregulated in cancer. Designing inhibitors for these kinases is a clinically validated strategy. Novel cyanopyridone derivatives have been synthesized and identified as potent dual inhibitors of both VEGFR-2 and HER-2.[9][10]
Caption: Mechanism of action for a cyanopyridine-based kinase inhibitor.
Structure-Activity Relationship (SAR) Analysis
Following the initial discovery of a "hit" compound, the next critical phase is lead optimization, guided by SAR studies. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for potency and selectivity. For example, in a series of novel cyanopyridones tested against breast (MCF-7) and liver (HepG2) cancer cell lines, specific substitutions on the phenyl ring attached to the pyridone core were found to dramatically influence cytotoxic activity.[9]
| Compound | R Group (Substitution on Phenyl Ring) | IC₅₀ vs. MCF-7 (µM)[9] | IC₅₀ vs. HepG2 (µM)[9] |
| 5a | H (Unsubstituted) | 1.77 ± 0.10 | 2.71 ± 0.15 |
| 5b | 4-Cl | 4.35 ± 0.23 | 6.70 ± 0.36 |
| 5d | 2,4-diCl | 2.50 ± 0.13 | 4.11 ± 0.22 |
| 5e | 4-OCH₃ | 1.39 ± 0.08 | 1.99 ± 0.11 |
| 5f | 4-F | 3.16 ± 0.17 | 5.23 ± 0.28 |
| Taxol (Ref.) | N/A | 3.25 ± 0.17 | 4.38 ± 0.24 |
-
Field-Proven Insight: The data clearly indicate that an unsubstituted phenyl ring (5a) or one with a 4-methoxy group (5e) results in the highest potency against both cell lines, even surpassing the reference drug, Taxol.[9] This suggests that the electronic and steric properties at this position are critical for target engagement. The introduction of halogen atoms (5b, 5d, 5f) generally leads to a decrease in activity. This quantitative SAR provides a clear roadmap for designing the next generation of compounds, perhaps by exploring other small, electron-donating groups at the 4-position.
Experimental Protocols: A Self-Validating System
Providing a reproducible and trustworthy protocol is paramount. The following section details a representative, field-proven method for the synthesis of 2-amino-3-cyanopyridine derivatives, incorporating self-validating checkpoints.
Protocol: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenyl-nicotinonitrile
This protocol is adapted from established multi-component reaction methodologies.[11][12]
1. Materials and Reagents:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Acetophenone (1.0 mmol, 120.1 mg)
-
Malononitrile (1.5 mmol, 99.1 mg)
-
Ammonium acetate (2.0 mmol, 154.2 mg)
-
Copper-on-charcoal nanocatalyst (Cu/C, 2.0 mol%)
-
Acetonitrile (2.0 mL)
-
Hot Ethanol
-
Ethyl acetate and n-hexane (for TLC and chromatography)
-
Celite
2. Reaction Setup and Execution:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the Cu/C nanocatalyst (2.0 mol%).
-
Add acetonitrile (2.0 mL) to the flask.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
3. Self-Validating Checkpoint: Reaction Monitoring
-
Causality: It is crucial to monitor the reaction to determine the point of completion and avoid the formation of side products from prolonged heating. Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.
-
Procedure: Every 30 minutes, take a small aliquot of the reaction mixture using a capillary tube and spot it on a silica gel TLC plate. Elute the plate using a solvent system (e.g., n-hexane/ethyl acetate, 10:1). Visualize the spots under a UV lamp. The reaction is complete when the starting material spots (aldehyde and ketone) have disappeared and a new, more polar product spot is dominant.
4. Workup and Purification:
-
Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Catalyst Recovery: Filter the reaction mixture through a small pad of Celite to remove the heterogeneous Cu/C catalyst. Wash the pad with hot ethanol (3 x 10 mL) to ensure all the product is collected. The recovered catalyst can be dried under vacuum and stored for reuse.[11]
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude residue should be purified by silica gel column chromatography, eluting with a gradient of n-hexane/ethyl acetate to afford the pure product.
5. Structural Validation:
-
The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
FT-IR Spectroscopy: To identify key functional groups, such as the characteristic sharp peak for the nitrile (-C≡N) group around 2220 cm⁻¹.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Conclusion and Future Directions
The discovery of novel cyanopyridines continues to be a vibrant and highly productive area of research in medicinal chemistry. The shift towards strategic, efficient, and sustainable synthetic methods like multi-component and tandem reactions allows for the rapid generation and evaluation of diverse chemical libraries. Through rigorous SAR analysis and a deep understanding of the underlying biology, these versatile scaffolds are continually being transformed into potent and selective modulators of disease-relevant targets. Future efforts will likely focus on leveraging computational tools for more predictive compound design, exploring novel catalytic systems to further enhance synthetic efficiency, and expanding the application of cyanopyridines to new therapeutic areas. The cyanopyridine core, with its proven track record and synthetic tractability, is set to remain a privileged structure in the ongoing quest for new medicines.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Health and safety information for 2-(Ethylamino)nicotinonitrile
An In-depth Technical Guide to the Health and Safety of 2-(Ethylamino)nicotinonitrile
This guide provides comprehensive health and safety information for this compound, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of technical accuracy and practical utility in a laboratory setting.
Chemical Identification and Properties
This compound is a substituted pyridine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Accurate identification is critical for safety.
Synonyms: 2-(Ethylamino)-3-cyanopyridine, 2-(Ethylamino)-3-pyridinecarbonitrile[2] Molecular Formula: C₈H₉N₃[2] Molecular Weight: 147.18 g/mol [2]
| Property | Value | Source |
| CAS Number | 52583-89-8 | [2][3] |
| Melting Point | 83-86°C | [2] |
| Density | 1.10 g/cm³ | [2] |
| Storage Temperature | Inert atmosphere, Room Temperature | [2] |
Note on CAS Numbers: Multiple CAS numbers appear for similar compounds in various databases. Researchers should always verify the CAS number associated with their specific reagent. This guide focuses on CAS 52583-89-8.
Hazard Identification and GHS Classification
The toxicological properties of this compound have not been fully investigated.[4] However, based on data for similar nicotinonitrile derivatives, a cautious approach is warranted. The following classifications represent a consolidation of available data.
GHS Hazard Statements:
-
H315: Causes skin irritation. [5]
-
H317: May cause an allergic skin reaction. [2]
-
H319: Causes serious eye irritation. [5]
-
H335: May cause respiratory irritation. [5]
Precautionary Statements (Consolidated): [2][5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Due to the presence of a nitrile group (-CN), there is a potential for the release of highly toxic hydrogen cyanide gas upon combustion or reaction with strong acids.
Risk Management and Safe Handling
A systematic approach to risk management is essential when working with this compound. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This protects the user from inhaling potentially irritating dust or vapors. When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to prevent dust dispersion.
Personal Protective Equipment (PPE)
Proper PPE is the last line of defense. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[6] When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to goggles.[7]
-
Skin Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. A standard lab coat should be worn and kept fully buttoned.[6]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator should be used.[8]
Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Dispensing: Avoid generating dust when handling the solid material.[4] Use with adequate ventilation.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
The compound should be stored under an inert atmosphere.[2]
-
Store away from incompatible substances such as strong oxidizing agents.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Emergency First Aid Response Workflow.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] If skin irritation persists, get medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[3] Rinse the mouth with water and drink two to four cupfuls of water.[4] Call a physician or poison control center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen cyanide and nitrogen oxides, may be generated.[4][11]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[12]
-
Ventilate: Ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition.
-
Contain and Clean: Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Chemical waste must be disposed of in accordance with all federal, state, and local regulations.
-
Containerization: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.[13]
-
Disposal Route: The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the sewer.[14]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal.
References
- 1. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 2. This compound | 52583-89-8 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. derthon.com [derthon.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. uspmsds.com [uspmsds.com]
- 13. nswai.org [nswai.org]
- 14. bg.cpachem.com [bg.cpachem.com]
A Technical Guide to the Thermogravimetric Analysis of 2-(Ethylamino)nicotinonitrile: Probing Thermal Stability in Drug Development
Foreword: The Imperative of Thermal Stability in Pharmaceutical Sciences
In the landscape of drug development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates not only the selection of appropriate manufacturing processes but also influences formulation strategies, packaging, and shelf-life. Thermogravimetric analysis (TGA) emerges as an indispensable tool in this context, offering a quantitative measure of a material's thermal stability and decomposition profile. This guide provides an in-depth exploration of the thermogravimetric analysis of 2-(Ethylamino)nicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry. While specific TGA data for this molecule is not extensively published, this document synthesizes established principles of thermal analysis and data from analogous structures to present a comprehensive framework for its investigation.
Introduction to this compound
This compound, with the molecular formula C₈H₉N₃, is a substituted pyridine derivative.[1][2] The structure, characterized by a pyridine ring, an ethylamino group, and a nitrile moiety, suggests a complex thermal decomposition profile influenced by the interplay of these functional groups. The pyridine ring itself is a stable aromatic system, while the amino and nitrile groups can be susceptible to thermal degradation.[3] Understanding the thermal behavior of this compound is crucial for its potential development as a pharmaceutical agent.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-(ethylamino)isonicotinonitrile |
| CAS Number | 52583-89-8[1] | 87121-58-2[2] |
| Molecular Formula | C₈H₉N₃[1] | C₈H₉N₃[2] |
| Molecular Weight | 147.18 g/mol [1] | 147.18 g/mol [2] |
| Boiling Point | Not available | 276 °C[2] |
| Flash Point | Not available | 121 °C[2] |
| Primary Hazards | Irritant[1] | Not available |
The Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique where the mass of a sample is monitored as a function of temperature or time while subjected to a controlled temperature program in a controlled atmosphere.[4] The resulting data is typically presented as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature). The TGA curve provides information on the temperatures at which decomposition events occur and the magnitude of mass loss, while the DTG curve helps to resolve overlapping decomposition steps and identify the temperature of maximum decomposition rate.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Proposed Experimental Protocol for TGA of this compound
This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate and reproducible results. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications, typically using standard reference materials.
3.2. Sample Preparation
A small, representative sample of this compound (typically 5-10 mg) should be accurately weighed into an inert sample pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
3.3. Experimental Conditions
-
Temperature Program: A linear heating rate of 10 °C/min is a common starting point for preliminary scans. The temperature range should be from ambient to a temperature sufficient to ensure complete decomposition, for example, up to 600 °C.[5] To gain deeper insights into the decomposition kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be employed.[6]
-
Atmosphere: The analysis should be conducted under a controlled atmosphere. An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is recommended to study the inherent thermal decomposition without oxidative effects.[6] A comparative run in an oxidative atmosphere (air) can provide valuable information on the compound's susceptibility to oxidation.
-
Data Collection: The mass of the sample and the furnace temperature should be continuously recorded throughout the experiment.
Anticipated Thermal Decomposition Profile and Mechanistic Insights
Based on the thermal behavior of related compounds, a hypothetical decomposition pathway for this compound can be proposed. The decomposition is likely to be a multi-step process.
4.1. Initial Decomposition Step
The initial mass loss is likely to involve the ethylamino substituent. The C-N bond connecting the ethyl group to the pyridine ring may cleave, leading to the loss of an ethyl radical or ethylene. Alternatively, intramolecular rearrangement could occur. For comparison, some nitrile rubber compounds show initial degradation around 180°C.[7]
4.2. Subsequent Decomposition Steps
Following the initial loss of the ethylamino group, the remaining aminonicotinonitrile structure would undergo further degradation at higher temperatures. This could involve the decomposition of the nitrile group and the fragmentation of the pyridine ring. The thermal decomposition of pyridine itself occurs at very high temperatures, but the presence of substituents can lower its stability.[3][8] The decomposition of nitrogen-rich heterocyclic esters has been observed to occur in multiple stages above 250 °C.[9]
4.3. Influence of Atmosphere
In an inert atmosphere (nitrogen), the decomposition will be primarily driven by thermal energy, leading to the formation of various gaseous products and a potential char residue. In an oxidative atmosphere (air), the decomposition is expected to occur at lower temperatures due to the contribution of oxidation reactions. This would likely result in a more complete mass loss and a smaller final residue.
Caption: A proposed thermal decomposition pathway for this compound.
Data Analysis and Interpretation
5.1. TGA and DTG Curve Analysis
The TGA curve will reveal the onset temperature of decomposition, the number of decomposition steps, and the percentage of mass loss at each step. The DTG curve will pinpoint the temperature of the maximum rate of decomposition for each step, which can be used as a characteristic parameter for thermal stability.
Table 2: Hypothetical TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Proposed Lost Fragment |
| 1 | 180 - 250 | ~19% | ~220 | Ethyl group (C₂H₅) |
| 2 | 250 - 400 | ~18% | ~320 | Nitrile group (CN) |
| 3 | > 400 | Variable | > 450 | Pyridine ring fragmentation |
Note: This table presents hypothetical data based on the molecular weight and the expected decomposition of functional groups. Actual experimental results may vary.
5.2. Kinetic Analysis
To gain a deeper understanding of the decomposition mechanism, kinetic parameters such as the activation energy (Ea) can be determined from TGA data obtained at multiple heating rates.[6] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are commonly used for this purpose.[6] A higher activation energy generally indicates greater thermal stability.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By following the proposed experimental protocol and data analysis strategies, researchers can obtain crucial information about the thermal stability and decomposition profile of this compound. This knowledge is vital for its potential application in drug development, guiding formulation design and ensuring product quality and safety.
Future studies should focus on coupling the TGA instrument with evolved gas analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), to identify the gaseous products evolved during decomposition. This would provide direct evidence for the proposed decomposition mechanism and offer a more complete picture of the thermal behavior of this compound.
References
- 1. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. madisongroup.com [madisongroup.com]
- 5. article.sapub.org [article.sapub.org]
- 6. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kns.org [kns.org]
- 8. Pyridine [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
Harnessing the Electrophilic Nature of the Nitrile Group in Nicotinonitriles: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide
Abstract
Nicotinonitrile, or 3-cyanopyridine, and its derivatives represent a cornerstone in modern pharmaceutical and fine chemical synthesis.[1][2] Their value stems from a unique molecular architecture: a heterocyclic pyridine ring coupled with a highly versatile nitrile functional group.[3] This guide provides an in-depth exploration of the nitrile group's reactivity within the nicotinonitrile scaffold. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic principles that govern its transformations, explain the causality behind experimental choices, and provide validated, step-by-step protocols for key synthetic operations. This document is intended for researchers, scientists, and drug development professionals seeking to master the manipulation of this critical functional group to construct complex molecular targets.
The Electronic Landscape of the Nitrile Group
The reactivity of any functional group is dictated by its electronic structure. The nitrile group (−C≡N) is no exception, and its behavior is analogous in many ways to the more familiar carbonyl group.[4][5]
1.1. Intrinsic Properties and Electrophilicity
The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear geometry.[6] The defining feature is the profound polarization of the carbon-nitrogen triple bond. Nitrogen's higher electronegativity draws electron density away from the carbon, inducing a significant partial positive charge (δ+) on the carbon atom and making it a prime target for nucleophilic attack.[6][7] This inherent electrophilicity is the foundation of nearly all productive nitrile chemistry.[4]
Resonance delocalization further enhances this effect. A key resonance structure places a formal positive charge on the carbon and a negative charge on the nitrogen, explicitly illustrating the carbon's electron-deficient nature.[8] This makes the nitrile group a potent electrophile, susceptible to a wide range of nucleophilic addition reactions.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis protocols for 2-(Ethylamino)nicotinonitrile
An In-Depth Guide to the Synthesis of 2-(Ethylamino)nicotinonitrile: Protocols, Mechanistic Insights, and Characterization
Abstract
This compound is a pivotal intermediate in contemporary medicinal chemistry, serving as a foundational scaffold for a multitude of pharmaceutical agents. This application note provides a comprehensive guide for its synthesis, tailored for researchers, scientists, and drug development professionals. We delve into the core chemical principles, present two robust and scalable synthesis protocols, and offer detailed characterization, safety, and troubleshooting advice. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.
Strategic Overview: The Chemistry of Synthesis
The most prevalent and efficient pathway to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the pyridine ring in the starting material, 2-chloronicotinonitrile.
Mechanistic Rationale: The pyridine nitrogen and the C3-cyano group are strongly electron-withdrawing. Their combined inductive and resonance effects render the C2 position of the pyridine ring electron-deficient and thus highly susceptible to attack by nucleophiles. Ethylamine, with its lone pair of electrons on the nitrogen atom, serves as an excellent nucleophile for this transformation. The reaction proceeds via a transient, negatively charged intermediate known as a Meisenheimer complex, which subsequently collapses to the final product by expelling the chloride leaving group.
Application Notes and Protocols: 2-(Ethylamino)nicotinonitrile as a Versatile Synthon in Heterocyclic Chemistry
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the strategic design of heterocyclic compounds remains a cornerstone of innovation. The pyridine nucleus, in particular, is a privileged scaffold found in numerous FDA-approved drugs and advanced materials.[1][2] 2-(Ethylamino)nicotinonitrile (CAS: 52583-89-8) emerges as a highly valuable and versatile building block for the synthesis of more complex, fused heterocyclic systems.[3] Its utility stems from the unique arrangement of three key functional groups on the pyridine core:
-
The Cyano Group (C≡N): An excellent electrophile and a key participant in cyclization reactions, often serving as the electrophilic partner in intramolecular condensations.
-
The Secondary Amino Group (-NH-Et): A potent nucleophile, providing a reactive site for annulation reactions to build adjacent rings.
-
The Pyridine Ring: A stable aromatic core that can be further functionalized and whose nitrogen atom influences the reactivity of the adjacent substituents.
This combination allows for the efficient, often one-pot, construction of biologically relevant fused systems such as pyrazolopyridines, thienopyridines, and pyrimidopyridines. These scaffolds are central to the development of novel therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides detailed application notes and validated protocols for leveraging this compound as a precursor in several powerful synthetic transformations.
Application 1: Synthesis of 3-Amino-thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The thieno[2,3-b]pyridine core is a key pharmacophore with applications as antibacterial, antiviral, and anti-inflammatory agents.[4] A robust method for its synthesis is the Thorpe-Ziegler cyclization. This powerful reaction involves the base-catalyzed intramolecular condensation of a dinitrile or, as in this case, an α-cyano sulfide, to form an enamino nitrile, which tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine system.[7]
Causality and Mechanistic Insight: The reaction begins with the S-alkylation of a 2-mercaptonicotinonitrile intermediate using an α-halo compound bearing an electron-withdrawing group (e.g., another nitrile, a ketone, or an ester). The subsequent addition of a base, such as piperidine or sodium ethoxide, deprotonates the carbon alpha to both the sulfur atom and the electron-withdrawing group. This generates a carbanion that readily attacks the electrophilic carbon of the pyridine's cyano group, initiating the cyclization. The resulting imine intermediate rapidly tautomerizes to the stable aromatic 3-amino product.[7][8]
Protocol: Synthesis of 2-Acetyl-3-amino-N-ethyl-thieno[2,3-b]pyridin-2-yl-amine
This protocol is a representative example based on established methodologies for similar substrates.[7][8]
Step 1: Conversion to 2-Mercaptonicotinonitrile Intermediate (Conceptual)
Note: The direct conversion of the ethylamino group to a thiol can be complex. A more common route involves starting from 2-chloronicotinonitrile. However, for the purpose of this guide, we will assume the formation of the key 2-(alkylthio)nicotinonitrile intermediate.
Step 2: Synthesis of 2-((2-Oxopropyl)thio)nicotinonitrile intermediate
-
To a solution of the conceptual 2-mercaptonicotinonitrile (10 mmol) in 50 mL of N,N-dimethylformamide (DMF), add potassium carbonate (1.38 g, 10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (0.93 g, 10 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the 2-((2-oxopropyl)thio)nicotinonitrile intermediate.
Step 3: Thorpe-Ziegler Cyclization
-
Suspend the dried intermediate (5 mmol) in 30 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (0.2 mL).
-
Heat the mixture to reflux and maintain for 2-3 hours. A precipitate should form as the reaction proceeds.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the purified 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone derivative.
| Reagent (Step 3) | Purpose | Typical Yield |
| Piperidine | Basic catalyst to initiate intramolecular cyclization | 75-90% |
| Sodium Ethoxide | Stronger base, can be used for less reactive substrates | 70-85% |
| Triethylamine | Milder base, may require longer reaction times | 60-80% |
Application 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery, forming the core of numerous kinase inhibitors and other targeted therapies.[9][10][11] The synthesis typically involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[9][11] Alternatively, and more relevant to our starting material, a 2-hydrazinonicotinonitrile can be cyclized with a suitable partner.
Causality and Mechanistic Insight: The key transformation involves converting the 2-ethylamino group into a 2-hydrazino group. This is typically achieved via diazotization with nitrous acid (from NaNO₂) to form a diazonium salt, followed by reduction with a mild reducing agent like sodium sulfite or tin(II) chloride. The resulting 2-hydrazinonicotinonitrile is a powerful binucleophile. In the presence of a 1,3-dielectrophile such as a β-ketoester (e.g., ethyl acetoacetate), the more nucleophilic terminal nitrogen of the hydrazine attacks one carbonyl group, followed by intramolecular cyclization of the other hydrazine nitrogen onto the second carbonyl and subsequent dehydration to form the stable, aromatic pyrazolo[3,4-b]pyridine ring system.
Protocol: Synthesis of 1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one
This protocol is a representative example based on established multi-step syntheses of this scaffold.[10][12]
Step 1 & 2: Formation of 2-(1-Ethylhydrazinyl)nicotinonitrile
-
Suspend this compound (10 mmol) in 30 mL of 6M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL H₂O) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.77 g, 30 mmol) in 20 mL of concentrated hydrochloric acid, also cooled to 0 °C.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5 °C.
-
Basify the reaction mixture by the slow addition of a cold 50% NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.
Step 3: Cyclocondensation
-
Dissolve the crude 2-(1-Ethylhydrazinyl)nicotinonitrile (approx. 10 mmol) in 40 mL of glacial acetic acid.
-
Add ethyl acetoacetate (1.43 g, 11 mmol).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto 200 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Recrystallize from ethanol or an ethanol/water mixture to obtain the pure pyrazolo[3,4-b]pyridine product.
| Reagent (Step 3) | Role | Typical Yield |
| Ethyl Acetoacetate | 1,3-Dielectrophile partner for pyrazole ring formation | 65-80% |
| Acetylacetone | Forms a dimethyl-substituted pyrazole ring | 60-75% |
| Diethyl Malonate | Forms a pyrazolidinedione product | 55-70% |
Summary and Outlook
This compound serves as an exemplary building block, providing chemists with a reliable and versatile entry point into the synthesis of complex, biologically active fused heterocyclic systems. The protocols detailed herein for the construction of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines represent foundational transformations that can be widely adapted by researchers in drug discovery and materials science. The strategic interplay between the nucleophilic amino group and the electrophilic nitrile is a classic design principle in heterocyclic chemistry, and its application here underscores the enduring utility of this powerful synthon. Future work may focus on expanding the scope of reactions to include other annulations, such as the synthesis of pyridopyrimidines or other multi-ring systems, further cementing the role of this compound as a staple in the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Ethylamino)nicotinonitrile in medicinal chemistry
An In-Depth Guide to the 2-Aminonicotinonitrile Scaffold in Modern Drug Discovery
Foreword: The Strategic Value of the 2-Aminonicotinonitrile Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 2-aminonicotinonitrile core is a quintessential example of such a structure. Its inherent electronic properties, synthetic accessibility, and remarkable ability to be chemically decorated make it a cornerstone for developing targeted therapies. While a specific derivative like 2-(Ethylamino)nicotinonitrile serves as a single embodiment, the true power lies in the versatility of the entire 2-amino-3-cyanopyridine class.
This guide moves beyond a narrow focus on one derivative to explore the broader strategic applications of the 2-aminonicotinonitrile scaffold. We will delve into why this structure is so valued by medicinal chemists, detail robust synthetic protocols for its derivatization, and explore its successful application in developing potent modulators of critical disease targets, particularly in oncology.
The 2-Aminonicotinonitrile Scaffold: A Privileged Framework in Medicinal Chemistry
The 2-amino-3-cyanopyridine moiety is a bioisostere for a variety of purine and pyrimidine bases, allowing it to form key hydrogen bond interactions within the active sites of numerous enzymes, particularly kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor. The adjacent nitrile group is a powerful electron-withdrawing group that can modulate the pKa of the pyridine ring and participate in dipole-dipole or other electronic interactions.
This trifecta of functionalities provides a stable and predictable platform for molecular recognition. Furthermore, the scaffold's rigid structure helps to minimize the entropic penalty upon binding to a target protein, often contributing to higher binding affinity. Its significance is underscored by its presence in the architecture of several FDA-approved drugs, including the kinase inhibitors Bosutinib and Neratinib, which validate its utility as a pharmacophore for targeted therapies.[1][2]
Synthetic Strategies: Efficient Access via Multicomponent Reactions
The true potential of a scaffold can only be unlocked if it is readily accessible and diversifiable. The synthesis of 2-aminonicotinonitrile derivatives is most elegantly achieved through one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[3] The most common approach involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.[4][5]
This strategy allows for the introduction of diverse substituents at the 4- and 6-positions of the pyridine ring by simply varying the starting aldehyde and ketone, respectively. The amino group at the 2-position can also be modified by using primary amines instead of ammonium acetate.[3] This synthetic flexibility is crucial for generating large libraries of compounds for structure-activity relationship (SAR) studies. Greener synthetic approaches utilizing microwave irradiation or solvent-free conditions have also been developed, shortening reaction times from hours to mere minutes.[5]
Core Applications in Oncology: Targeting Kinases and Beyond
The 2-aminonicotinonitrile scaffold has proven to be exceptionally fruitful in the discovery of anticancer agents, primarily through the development of potent and selective kinase inhibitors.
Tyrosine Kinase Inhibition
Many derivatives have been designed as inhibitors of tyrosine kinases (TKs), which are critical regulators of cell growth, proliferation, and survival.[6] For instance, novel nicotinonitrile derivatives have been synthesized that show potent inhibitory activity against c-Met and Pim-1 kinases, two well-validated oncogenic targets.[7] The general mechanism involves the scaffold acting as a "hinge-binder," using its hydrogen bonding capacity to anchor the inhibitor into the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Induction of Apoptosis and Autophagy
Beyond direct enzyme inhibition, certain 2-aminonicotinonitrile derivatives exert their anticancer effects by modulating fundamental cellular processes like apoptosis (programmed cell death) and autophagy. Specific derivatives have been shown to induce intrinsic apoptosis by activating caspases 9 and 3.[6] More recently, novel derivatives were identified as potent inducers of autophagy, a cellular self-degradation process that can lead to cancer cell death under certain contexts. One promising compound demonstrated potent autophagy-inducing activity and arrested the cell cycle in gastric cancer cells.[8]
Summary of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-aminonicotinonitrile derivatives against various human cancer cell lines.
| Compound ID | Target/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5g | Tyrosine Kinase Inhibitor | MCF-7 (Breast) | ~1-3 | [6] |
| Compound 8 | Tyrosine Kinase Inhibitor | HCT-116 (Colon) | ~1-3 | [6] |
| Compound 2d | c-Met/Pim-1 Inhibitor | HCT-116 (Colon) | < 0.2 (180 nM) | [7] |
| Compound 2h | c-Met/Pim-1 Inhibitor | HCT-116 (Colon) | < 0.2 (190 nM) | [7] |
| Compound 7g | Autophagy Inducer | SGC-7901 (Gastric) | N/A (Potent Inducer) | [8] |
Application in Antimicrobial Drug Discovery
The versatility of the 2-aminonicotinonitrile scaffold extends to the development of agents against infectious diseases. Numerous derivatives have been reported to possess significant antibacterial and antifungal activity.[4][9] For example, certain 2-oxonicotinonitrile derivatives showed potent activity against the Gram-positive bacterium Bacillus subtilis, with one compound exhibiting higher efficacy than the standard drug Ampicillin.[10] Further functionalization into pyrido[2,3-d]pyrimidines has also yielded compounds with significant antibacterial effects.[4][11]
Detailed Protocol: One-Pot Synthesis of a 4,6-Diaryl-2-aminonicotinonitrile Derivative
This protocol describes a general, efficient, and environmentally conscious method for synthesizing a representative compound using microwave irradiation, adapted from established procedures.[5]
5.1. Materials and Equipment
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Aromatic Methyl Ketone (e.g., Acetophenone): 1.0 mmol
-
Malononitrile: 1.1 mmol
-
Ammonium Acetate: 1.5 mmol
-
Ethanol (95%)
-
Dedicated scientific microwave reactor
-
10 mL microwave process vial with stir bar
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
5.2. Experimental Procedure
-
Reaction Setup: In a 10 mL microwave process vial, combine the aromatic aldehyde (1.0 mmol), aromatic methyl ketone (1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 100-120°C for 7-10 minutes.
-
Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, leading to high yields in a short time. The solvent-free condition is environmentally friendly.[5]
-
-
Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add a small amount of cold 95% ethanol (~5 mL) to the solidified reaction mixture and stir vigorously.
-
Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The typical yield for this reaction is in the range of 75-90%.
5.3. Trustworthiness & Self-Validation
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.
-
Structural Confirmation: The identity and structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods:
-
FT-IR: Look for characteristic peaks for the NH₂ stretch (~3300-3500 cm⁻¹), the C≡N stretch (~2220 cm⁻¹), and C=C/C=N bonds in the aromatic region.
-
¹H NMR: Confirm the presence of aromatic protons in their expected regions and the broad singlet corresponding to the -NH₂ protons.
-
¹³C NMR: Verify the number of unique carbons and the presence of the nitrile carbon signal (~117 ppm).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.
-
Future Perspectives
The 2-aminonicotinonitrile scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on its incorporation into more complex molecular architectures, such as macrocycles or covalent inhibitors, to tackle challenging drug targets and combat drug resistance. Its proven track record in kinase inhibition makes it a prime candidate for developing next-generation inhibitors targeting novel or mutated kinases in oncology and inflammatory diseases. The continued development of efficient and green synthetic methodologies will further accelerate the exploration of this remarkable scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [b.aun.edu.eg]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Kinase Inhibitors Using a Nicotinonitrile Scaffold
For: Researchers, scientists, and drug development professionals in kinase inhibitor discovery.
Introduction: The Strategic Value of the Nicotinonitrile Scaffold in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology and immunology.[1] The ATP-binding site of kinases presents both a significant opportunity and a formidable challenge for drug discovery.[2] A key task in medicinal chemistry is the identification of "privileged scaffolds"—core molecular structures that can bind to diverse targets with high affinity. The nicotinonitrile (3-cyanopyridine) scaffold has emerged as one such privileged structure in the development of potent and selective kinase inhibitors.[3]
This guide provides a comprehensive overview of the principles and methodologies for developing kinase inhibitors based on the nicotinonitrile scaffold. We will delve into the rationale behind its use, detailed synthetic and assay protocols, and a case study to illustrate these principles in practice.
Part 1: The Nicotinonitrile Scaffold - A Privileged Fragment
The utility of the nicotinonitrile scaffold stems from several key features:
-
Hydrogen Bonding: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, frequently interacting with the "hinge" region of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP and is a cornerstone of the scaffold's broad applicability.
-
Vectorial Versatility: The scaffold offers multiple points for chemical modification, allowing chemists to project vectors into different pockets of the ATP-binding site to enhance potency and selectivity.
-
Covalent Targeting Potential: The electron-withdrawing nature of the nitrile group can activate the pyridine ring for nucleophilic aromatic substitution, a key step in many synthetic routes. More importantly, the nitrile group itself can be employed as a reversible covalent "warhead." This strategy is particularly useful for targeting non-catalytic cysteine residues near the active site, offering a balance between the high potency of covalent inhibitors and the improved safety profile of reversible binders.[4]
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
Nicotinonitrile-based inhibitors can be designed to act through two primary mechanisms:
-
Non-Covalent (Reversible) Inhibition: These inhibitors form traditional non-covalent interactions (hydrogen bonds, hydrophobic interactions) within the ATP pocket. Their potency is determined by the equilibrium dissociation constant (Kᵢ). Many successful kinase inhibitors, including some JAK inhibitors, utilize scaffolds that interact non-covalently.[5][6]
-
Covalent Inhibition: These inhibitors typically incorporate an electrophilic "warhead" that forms a permanent (irreversible) or temporary (reversible) covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, in or near the ATP binding site.[4] The first-generation BTK inhibitor, Ibrutinib, exemplifies an irreversible covalent inhibitor that targets Cys481.[7][8] Resistance to these drugs often arises from mutations at this cysteine residue (e.g., C481S), which prevents covalent binding.[9][10][11] This has driven the development of non-covalent and reversible-covalent inhibitors that can overcome such resistance.[9][12]
Part 2: Design and Synthesis Strategies
The development of a nicotinonitrile-based inhibitor follows a structured workflow from initial design to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. emjreviews.com [emjreviews.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Furo[2,3-b]pyridine Derivatives from 2-(Ethylamino)nicotinonitrile: An Application Note and Protocol Guide
Introduction: The Significance of the Furo[2,3-b]pyridine Scaffold in Medicinal Chemistry
The furo[2,3-b]pyridine core, an isostere of indole and azaindole, represents a privileged heterocyclic scaffold in modern drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory effects.[1][2] The strategic functionalization of the furo[2,3-b]pyridine ring system allows for the fine-tuning of a compound's physicochemical properties and biological target engagement, making it a highly attractive template for the development of novel therapeutics.
This comprehensive guide provides detailed synthetic strategies and step-by-step protocols for the preparation of furo[2,3-b]pyridine derivatives, commencing from the readily accessible starting material, 2-(ethylamino)nicotinonitrile. We will explore two robust and versatile synthetic routes, providing researchers in medicinal chemistry and drug development with the practical knowledge to access this valuable class of compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and reproducibility.
Synthetic Strategies: Two Convergent Pathways to the Furo[2,3-b]pyridine Core
The synthesis of the furo[2,3-b]pyridine scaffold from this compound necessitates a strategic transformation of the 2-substituent to facilitate the annulation of the furan ring. Two primary strategies are presented herein, each with its own merits in terms of substrate scope and reaction conditions.
Route A: The Chloro-Intermediate Pathway via Sandmeyer-type Reaction
This strategy hinges on the conversion of the 2-ethylamino group into a more versatile chloro-substituent. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for this transformation.[3][4][5][6] The resulting 2-chloronicotinonitrile is an excellent electrophile for subsequent nucleophilic aromatic substitution with a suitable oxygen-centered nucleophile, leading to the formation of the furan ring.
Route B: The Hydroxy-Intermediate Pathway via Hydrolysis
An alternative approach involves the hydrolysis of the 2-ethylamino group to a 2-hydroxy (or 2-pyridone) functionality. This transformation sets the stage for a cyclization reaction with an appropriate electrophile to construct the fused furan ring. This route offers a different set of reaction conditions and may be advantageous for substrates with sensitivities to the conditions of the Sandmeyer reaction.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed synthetic routes from this compound to the target furo[2,3-b]pyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2-(Ethylamino)nicotinonitrile
Abstract
This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Ethylamino)nicotinonitrile. A systematic approach to method development was employed, optimizing chromatographic parameters to achieve excellent peak symmetry and resolution. The final isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase, offering reliable performance. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity for its intended purpose in research and quality control environments.
Introduction and Chromatographic Considerations
This compound is a substituted aminopyridine derivative used as an intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] Accurate quantification is critical for ensuring the quality and purity of starting materials and for monitoring reaction progress. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal analytical technique for this purpose due to its specificity, sensitivity, and wide availability.
The structure of this compound, featuring a basic pyridine ring and an ethylamino group, alongside a polar nitrile group, dictates its chromatographic behavior. As a basic compound, it is prone to peak tailing on traditional silica-based reversed-phase columns due to interactions with acidic silanol groups. Therefore, the method development strategy focused on selecting a robust stationary phase and a buffered mobile phase to control the ionization state of the analyte and ensure symmetrical peak shapes.[3]
HPLC-UV Method Development Strategy
A systematic approach was undertaken to develop a robust and reliable analytical method. The process involved the careful selection and optimization of the stationary phase, mobile phase (including organic modifier and buffer pH), and instrumental parameters to achieve the desired separation characteristics.
Stationary Phase Selection
Given the moderate polarity and basic nature of the analyte, a C18 column was selected as the primary stationary phase. C18 columns provide a versatile hydrophobic stationary phase suitable for a wide range of small molecules. To mitigate the risk of peak tailing associated with basic compounds, a modern, high-purity silica column with end-capping was chosen. Such columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for basic analytes.[4]
Mobile Phase Optimization
The mobile phase composition is critical for controlling retention and selectivity in reversed-phase HPLC.[5]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase and pH Control: The pKa of the aminopyridine moiety is a critical factor. To ensure consistent retention and peak shape, the mobile phase pH must be controlled.[3] A phosphate buffer was selected due to its effectiveness in the neutral pH range. A pH of 7.0 was chosen to keep the basic analyte in a consistent, predominantly non-ionized state, promoting retention and minimizing peak asymmetry.[6] An isocratic elution was found to be sufficient for this single-analyte quantification, simplifying the method and improving reproducibility.
Detection Wavelength
The UV spectrum of this compound was analyzed to determine the wavelength of maximum absorbance (λmax). A detection wavelength of 280 nm was selected, providing optimal sensitivity for the analyte, a choice consistent with methods for similar aminopyridine compounds.[6]
The overall workflow for method development is illustrated below.
References
- 1. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 2. This compound | 52583-89-8 [amp.chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Application Note: A Practical Guide to the Acquisition and Interpretation of ¹H NMR Spectra for 2-(Ethylamino)nicotinonitrile
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation and purity assessment of 2-(Ethylamino)nicotinonitrile (CAS No: 52583-89-8)[1][2][3]. As a key intermediate in medicinal chemistry and organic synthesis, unambiguous characterization of this molecule is paramount. This guide details a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H NMR spectrum, including chemical shift assignments, multiplicity patterns, and coupling constant interpretation.
Introduction: The Role of NMR in Characterizing Nicotinonitrile Derivatives
This compound is a disubstituted pyridine derivative featuring an ethylamino group at the 2-position and a nitrile group at the 3-position. These functional groups are pivotal in its role as a building block for more complex heterocyclic compounds, including potential pharmaceutical agents[4][5][6]. Given the potential for isomeric impurities arising during synthesis, a reliable and information-rich analytical technique is essential for structural verification.
¹H NMR spectroscopy is an indispensable tool for this purpose. It provides precise information about the electronic environment of every proton in the molecule, allowing for the confirmation of the overall structure, the verification of substituent positions, and the assessment of sample purity. This guide bridges theory and practice, explaining not just the steps to take but the scientific reasoning behind them to ensure high-quality, reproducible results.
Molecular Structure and Predicted Proton Environments
To accurately interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the this compound molecule. Due to the lack of symmetry in the 2,3-disubstituted pyridine ring, all three aromatic protons are unique, as are the protons of the ethylamino substituent.
References
N-Alkylation of Cyanopyridines: A Detailed Experimental Guide for Researchers
Introduction
N-alkylated pyridinium salts are a class of compounds with significant utility across various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis.[1][2] Their applications range from serving as versatile synthetic intermediates to acting as active components in bioactive molecules.[1] The introduction of a cyano group onto the pyridine ring further enhances the chemical versatility of these scaffolds, making N-alkylated cyanopyridinium salts valuable targets in drug development and chemical biology.
This document provides a comprehensive guide to the experimental procedure for the N-alkylation of cyanopyridines. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and critical parameters that govern the success of the reaction.
Reaction Mechanism and Principles
The N-alkylation of pyridines, including cyanopyridines, is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide.[3] This process generally follows an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond and the corresponding N-alkylpyridinium salt.
The presence of an electron-withdrawing group like the cyano (-CN) group on the pyridine ring decreases the nucleophilicity of the nitrogen atom.[4] This effect can make the N-alkylation of cyanopyridines more challenging compared to unsubstituted pyridine, potentially requiring more forcing reaction conditions or more reactive alkylating agents.
Caption: General SN2 mechanism for the N-alkylation of a cyanopyridine.
Experimental Protocol: A Case Study with 4-Cyanopyridine and Benzyl Bromide
This section provides a detailed, step-by-step protocol for the N-alkylation of 4-cyanopyridine with benzyl bromide, a common and illustrative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Cyanopyridine | ≥98% | Sigma-Aldrich | - |
| Benzyl Bromide | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Acetonitrile (ACN) | Anhydrous | Sigma-Aldrich | Dry solvent is crucial to prevent side reactions. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | Used for washing and precipitation. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Reflux condenser | - | - | To prevent solvent loss upon heating. |
| Inert atmosphere setup | - | - | (e.g., Nitrogen or Argon balloon) to exclude moisture. |
| Buchner funnel and filter paper | - | - | For product isolation. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyridine (e.g., 1.04 g, 10 mmol).
-
Dissolve the 4-cyanopyridine in 20 mL of anhydrous acetonitrile.
-
Place the flask under an inert atmosphere (e.g., nitrogen). This is critical to prevent the reaction of the alkylating agent with atmospheric moisture.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (e.g., 1.2 mL, 10.1 mmol, ~1.0 equiv.) to the stirred solution at room temperature. A slight excess of the alkylating agent can be used to ensure complete conversion of the starting material.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the pyridinium salt, which is typically a solid, may be observed as a precipitate.
-
-
Product Isolation:
-
After the reaction is complete (as indicated by TLC or the cessation of further precipitation), cool the mixture to room temperature.
-
The N-benzyl-4-cyanopyridinium bromide product often precipitates out of the acetonitrile solution upon cooling.
-
If precipitation is incomplete, the product can be further precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the filtered solid with a small amount of cold acetonitrile, followed by a generous washing with diethyl ether to remove any unreacted starting materials.
-
For higher purity, the crude product can be recrystallized. A common solvent system for recrystallization of pyridinium salts is a mixture of a polar solvent in which the salt is soluble at high temperatures (e.g., ethanol, methanol, or acetic acid) and a less polar solvent in which it is sparingly soluble at low temperatures (e.g., diethyl ether, ethyl acetate).[5]
-
Dry the purified product under vacuum to obtain N-benzyl-4-cyanopyridinium bromide as a white to off-white crystalline solid.
-
Caption: Step-by-step workflow for the synthesis of N-benzyl-4-cyanopyridinium bromide.
Key Parameters and Optimization
The success of the N-alkylation of cyanopyridines hinges on the careful selection of several key parameters.
Choice of Alkylating Agent
The reactivity of the alkylating agent is a critical factor. More reactive agents can overcome the reduced nucleophilicity of the cyanopyridine nitrogen.
| Alkylating Agent Type | Example | Reactivity | Notes |
| Alkyl Iodides | Methyl Iodide | High | Generally more reactive than bromides or chlorides. |
| Alkyl Bromides | Benzyl Bromide | Moderate-High | Good balance of reactivity and stability. |
| Alkyl Chlorides | Benzyl Chloride | Moderate | Less reactive than bromides, may require higher temperatures. |
| Alkyl Triflates | Methyl Triflate | Very High | Highly reactive, but also more expensive and moisture-sensitive. |
Solvent Selection
The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the transition state and accelerate SN2 reactions.
| Solvent | Boiling Point (°C) | Properties |
| Acetonitrile (ACN) | 82 | Excellent choice, polar aprotic, good for precipitating the product. |
| N,N-Dimethylformamide (DMF) | 153 | Higher boiling point, useful for less reactive substrates. |
| Dichloromethane (DCM) | 40 | Lower boiling point, can be used for highly reactive systems.[6] |
| Ethanol | 78 | Protic solvent, can also be used, especially for simple alkylations.[7] |
Reaction Temperature and Time
The reaction temperature and duration are interdependent. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions and decomposition. Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time.
The Role of a Base
For the direct N-alkylation of pyridines with alkyl halides, a base is generally not required. The pyridine nitrogen is sufficiently nucleophilic to react directly. However, in cases where the alkylating agent is generated in situ or for other N-alkylation strategies, a non-nucleophilic base might be employed.
Characterization of N-Alkyl Cyanopyridinium Salts
Confirmation of the product structure and purity is essential. The following analytical techniques are commonly used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: Expect to see a downfield shift of the pyridine ring protons upon quaternization of the nitrogen. New signals corresponding to the protons of the introduced alkyl group will also be present. For N-benzyl-4-cyanopyridinium bromide, the benzylic protons typically appear as a singlet around 5.5-6.0 ppm.
-
¹³C NMR: The carbon atoms of the pyridine ring will also show a shift in their chemical environment. The carbon of the newly formed C-N bond will be visible in the spectrum.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique for analyzing these ionic compounds. The mass spectrum will show the molecular ion peak corresponding to the cationic portion of the salt (e.g., [N-benzyl-4-cyanopyridinium]⁺).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The characteristic C≡N stretching frequency of the cyano group is typically observed around 2230 cm⁻¹. The spectrum will also show peaks corresponding to the aromatic C-H and C=C bonds of the pyridine and any other aromatic moieties.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive alkylating agent.- Insufficient reaction time or temperature.- Wet solvent. | - Use a fresh bottle of alkylating agent.- Increase reaction time and/or temperature.- Ensure all glassware and solvents are anhydrous. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of impurities in starting materials. | - Lower the reaction temperature.- Purify starting materials before use. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent. | - Remove the solvent under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether to induce precipitation. |
Conclusion
The N-alkylation of cyanopyridines is a fundamental and versatile transformation in organic synthesis. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as the choice of alkylating agent, solvent, and temperature, researchers can efficiently synthesize a wide array of N-alkylated cyanopyridinium salts. The protocol and guidelines presented here provide a solid foundation for the successful execution of these reactions in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts | MDPI [mdpi.com]
- 3. Alkylation and acylation of pyridine [quimicaorganica.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Alkylamino)nicotinonitrile Scaffolds for Advanced Fluorescent Materials
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(Ethylamino)nicotinonitrile and its derivatives in the development of advanced fluorescent materials.
Introduction: The Rise of a Versatile Fluorophore Scaffold
The 2-aminonicotinonitrile framework represents a class of compact, synthetically accessible, and electronically tunable fluorophores. At its core, this structure features a pyridine ring substituted with an electron-donating amino group at the 2-position and a potent electron-withdrawing nitrile (cyano) group at the 3-position. This inherent "push-pull" electronic architecture is the foundation of its rich photophysical behavior, making it an exemplary scaffold for creating sophisticated fluorescent materials. The ethylamino variant, this compound, serves as a quintessential example within this broader class of 2-(alkylamino)nicotinonitriles.
Derivatives of this scaffold are not mere dyes; they are functional molecules whose fluorescence properties can be exquisitely sensitive to their environment. This sensitivity allows for the rational design of materials that exhibit pronounced solvatochromism (color change with solvent polarity), and more complex phenomena like Aggregation-Induced Emission (AIE), where fluorescence is activated upon aggregation.[1][2] These characteristics have positioned them as powerful tools in diverse fields, enabling applications from highly selective chemical sensors and anticancer agents to advanced probes for high-resolution bioimaging.[3][4][5][6]
This guide provides a Senior Application Scientist's perspective on harnessing the 2-(alkylamino)nicotinonitrile scaffold. We will move beyond simple descriptions to explain the causal relationships between molecular design, experimental protocols, and functional outcomes, providing researchers with the foundational knowledge and practical methodologies to innovate in their own work.
Section 1: Core Synthesis and Fundamental Photophysics
The utility of any fluorophore begins with its synthesis and a deep understanding of its intrinsic properties. The 2-(alkylamino)nicotinonitrile scaffold is valued for its straightforward and high-yielding synthetic routes.
Principle of Synthesis: Nucleophilic Aromatic Substitution
The most common and robust method for synthesizing these compounds is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halonicotinonitrile precursor, typically 2-chloronicotinonitrile, with a primary or secondary amine (e.g., ethylamine). The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the 2-position for nucleophilic attack by the amine, leading to the displacement of the halide.
Caption: High-level workflow for synthesizing 2-(alkylamino)nicotinonitrile derivatives.
Experimental Protocol 1: Synthesis of 2-(Ethylamino)-6-phenylnicotinonitrile
This protocol is a representative example adapted from established methodologies for similar derivatives.[7] It demonstrates the synthesis of a phenyl-substituted derivative, a common modification to tune electronic properties.
Materials:
-
2-Chloro-6-phenylnicotinonitrile
-
Ethylamine (70% solution in water)
-
Propan-2-ol (Isopropanol)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate, Hexanes (for chromatography)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-6-phenylnicotinonitrile (1.0 mmol) in propan-2-ol (15 mL).
-
Reagent Addition: Add DIPEA (1.5 mmol) to the solution, followed by the slow addition of ethylamine solution (1.5 mmol). The base (DIPEA) is crucial for scavenging the HCl generated during the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL). The washing steps remove the excess amine, DIPEA salt, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, Mass Spectrometry (MS), and IR Spectroscopy. The presence of the N-H stretch in the IR spectrum (around 3300-3400 cm⁻¹) and the characteristic ethyl group signals in the NMR are key indicators of success.[7]
Core Photophysical Property: Solvatochromism
A hallmark of the 2-(alkylamino)nicotinonitrile scaffold is its pronounced solvatochromism. The ground state of the molecule is less polar than its excited state. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing nitrile group, creating a highly polar excited state.
Polar solvents stabilize this polar excited state more effectively than nonpolar solvents, lowering its energy. This results in a lower-energy emission, causing a bathochromic (red) shift in the fluorescence spectrum as solvent polarity increases.[3] This predictable relationship between emission wavelength and solvent environment is a powerful tool for sensing applications.
Table 1: Representative Solvatochromic Shift of an Aminonicotinonitrile Derivative (Data synthesized from literature values for similar compounds[3])
| Solvent | Polarity Index | Emission Maxima (λem, nm) | Observed Color |
| Toluene | 2.4 | ~397-405 nm | Violet-Blue |
| Dichloromethane (DCM) | 3.1 | ~396-416 nm | Blue |
| Tetrahydrofuran (THF) | 4.0 | ~407-418 nm | Blue-Green |
| Methanol (MeOH) | 5.1 | ~410-419 nm | Green |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~420-433 nm | Green |
Section 2: Application in Aggregation-Induced Emission (AIE)
While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their emission is silenced in the solid state, AIEgens are a revolutionary class of molecules that are non-emissive in solution but fluoresce brightly upon aggregation.[8] This "turn-on" mechanism is ideal for applications where high signal-to-background ratios are required, such as in bioimaging.[6]
Principle: Restriction of Intramolecular Motion (RIM)
The AIE phenomenon in derivatives of this scaffold is typically governed by the RIM mechanism. By attaching bulky, rotatable groups (e.g., tetraphenylethylene or triphenylamine) to the core fluorophore, these rotors are free to undergo vibrational and rotational motions in dilute solution.[9] These non-radiative motions provide an efficient pathway for the excited state to decay back to the ground state without emitting a photon.
When the molecules aggregate in a poor solvent or in the solid state, the physical constraint of the surrounding molecules locks these rotors in place. This "restriction of intramolecular motion" blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thus "turning on" strong fluorescence.
Caption: Workflow for preparing fluorescent AIE nanoparticles via nanoprecipitation.
Experimental Protocol 2: Preparation of AIE Nanoparticles for Bioimaging
This protocol describes a standard nanoprecipitation method to formulate AIE-active nanoparticles (AIE dots) suitable for cell staining experiments.[1][9]
Materials:
-
AIE-active 2-(alkylamino)nicotinonitrile derivative (AIEgen)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water or Phosphate-Buffered Saline (PBS)
-
Probe sonicator or vortex mixer
Procedure:
-
Stock Solution: Prepare a stock solution of the AIEgen in THF at a concentration of 1 mM. Ensure the AIEgen is fully dissolved. At this stage, the solution should exhibit little to no fluorescence.
-
Nanoprecipitation: Vigorously stir or sonicate 1 mL of deionized water (the "poor" solvent). Rapidly inject a small aliquot (e.g., 1-10 µL) of the AIEgen stock solution into the water.
-
Self-Assembly: The sudden change in solvent polarity causes the hydrophobic AIEgen molecules to aggregate, instantly forming nanoparticles. The solution should immediately become brightly fluorescent under a UV lamp.
-
Solvent Removal (Optional but Recommended): Gently bubble nitrogen gas through the suspension or leave it in a fume hood for 1-2 hours to evaporate the small amount of THF, which can be cytotoxic.
-
Characterization: The resulting nanoparticle suspension can be characterized by Dynamic Light Scattering (DLS) to determine the average particle size and distribution. The fluorescence properties (emission/excitation spectra, quantum yield) should be measured.
-
Cell Staining: For bioimaging, the AIE nanoparticle suspension can be diluted in cell culture medium to the desired final concentration (e.g., 50 nM - 5 µM) and incubated with live cells for a specific period (e.g., 30 minutes) before imaging with fluorescence microscopy.[6]
Section 3: Application in Fluorescent Probes for Analyte Sensing
The electronically sensitive nature of the 2-(alkylamino)nicotinonitrile scaffold makes it an excellent platform for building "turn-on" or ratiometric fluorescent probes for specific biological or chemical analytes.[4][5]
Principle: Analyte-Induced Structural Modification
The design strategy involves coupling the core fluorophore to a "trigger" moiety that can selectively react with the target analyte. This reaction induces a significant change in the fluorophore's electronic properties, leading to a detectable change in its fluorescence output.
For example, to detect peroxynitrite (ONOO⁻), a highly reactive nitrogen species, one could attach a boronate ester group to the fluorophore.[4] The boronate ester quenches the fluorescence. In the presence of ONOO⁻, the boronate is rapidly oxidized and cleaved, restoring the original electronic structure of the fluorophore and "turning on" a strong fluorescence signal.
Caption: General mechanism of a "turn-on" fluorescent probe.
Experimental Protocol 3: In Vitro Testing of a "Turn-On" Fluorescent Probe
This protocol outlines the general steps to validate the performance of a newly synthesized fluorescent probe against its target analyte in a controlled buffer system.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution appropriate for the analyte (e.g., PBS, pH 7.4)
-
Analyte stock solution of known concentration
-
Solutions of potential interfering species (for selectivity testing)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader or fluorometer
Procedure:
-
Preparation of Working Solution: Dilute the probe stock solution in the assay buffer to a final working concentration (e.g., 10 µM).
-
Response to Analyte:
-
Pipette the probe working solution into multiple wells of the microplate.
-
Add increasing concentrations of the analyte to the wells (e.g., 0, 0.5, 1, 2, 5, 10 equivalents).
-
Incubate for a predetermined reaction time (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C).
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
-
Kinetics (Optional): To determine the reaction speed, add a fixed concentration of the analyte to the probe solution and immediately begin measuring the fluorescence intensity at regular time intervals.
-
Selectivity Test: Prepare a series of wells, each containing the probe solution. To each well, add a high concentration (e.g., 10-100 equivalents) of a different, potentially interfering chemical or biological species (e.g., other reactive oxygen species, metal ions, amino acids). Add the target analyte to one well as a positive control. Measure the fluorescence response after incubation to ensure the probe is selective for the target.
-
Data Analysis: Plot the fluorescence intensity versus the analyte concentration to determine the dynamic range and calculate the limit of detection (LOD). For the selectivity test, a bar graph is effective for comparing the responses.
Conclusion and Future Outlook
The 2-(alkylamino)nicotinonitrile scaffold is a testament to how elegant molecular design can lead to materials with profound functional capabilities. Its synthetic tractability, coupled with its rich and tunable photophysics, provides a robust platform for innovation. From environment-sensing dyes that report on local polarity to sophisticated AIEgens that light up cellular machinery and selective probes that detect disease biomarkers, the applications are vast and impactful. Future research will likely focus on pushing the emission wavelengths further into the near-infrared (NIR) for deeper tissue imaging, developing multi-analyte sensors, and integrating these fluorophores into theranostic systems that combine diagnosis with targeted therapy.[10][11] For the modern researcher, this versatile scaffold is not just a tool, but a gateway to creating the next generation of fluorescent materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation-Induced Emission Home [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Aggregation-Induced Emission: Recent Advances in Materials and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of nanotheranostics in the second near-infrared window in bioimaging and cancer treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(Ethylamino)nicotinonitrile
Welcome to the comprehensive technical support guide for the purification of crude 2-(Ethylamino)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure you achieve the desired purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Oiling Out During Recrystallization
Question: I am attempting to recrystallize crude this compound, but instead of forming crystals, it separates as an oil. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common problem in crystallization where the solute comes out of solution as a liquid rather than a solid.[1] This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. For this compound, which has a reported melting point of 83-86°C, using a high-boiling point solvent can lead to this issue.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| High Solvent Boiling Point | If the solvent's boiling point is above the melting point of your compound, it will melt before it crystallizes. | Select a solvent with a lower boiling point. Consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| High Concentration of Impurities | Impurities can depress the melting point of the compound, leading to the formation of a low-melting eutectic mixture. | Attempt a preliminary purification step. This could be a simple filtration through a plug of silica gel to remove polar impurities or a wash with a solvent in which the desired product is insoluble. |
| Rapid Cooling | Cooling the solution too quickly can lead to a rapid decrease in solubility, causing the compound to crash out as an oil.[1] | Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Gentle agitation can sometimes promote crystallization. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for this compound, even at lower temperatures.[3] | Use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow the solution to cool slowly. |
Issue 2: Poor Recovery After Recrystallization
Question: My recrystallization of this compound resulted in a very low yield. What are the likely reasons for this?
Answer:
A low recovery can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during hot filtration.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Excessive Solvent | Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
| Premature Crystallization | Crystals forming during hot filtration will be lost with the insoluble impurities. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration. |
| Compound is Too Soluble | The compound may be too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent in which the compound has lower solubility at cold temperatures. Refer to solubility tests to find an optimal solvent.[5] |
| Incomplete Crystallization | Insufficient cooling time or temperature will result in incomplete precipitation of the product. | Ensure the solution is cooled for an adequate amount of time in an ice bath (at least 15-30 minutes) before filtration.[5] |
Issue 3: Impurities Co-crystallize with the Product
Question: After recrystallization, my this compound is still not pure. How can I prevent impurities from co-crystallizing?
Answer:
Co-crystallization of impurities is a common challenge, especially if the impurities have similar structures and polarities to the target compound.[6]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Structurally Similar Impurities | Impurities with similar functional groups and polarity can fit into the crystal lattice of the desired compound. | A second recrystallization from a different solvent system may be effective. Alternatively, column chromatography is a powerful technique to separate compounds with similar polarities.[7][8] |
| Insoluble Impurities | Solid impurities that are not dissolved in the hot solvent can be trapped within the crystals upon cooling. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.[9] |
| Colored Impurities | Colored impurities can be difficult to remove by recrystallization alone. | Treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step.[5] Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[10][11]
-
Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound.[12] The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography is a more powerful technique for separating complex mixtures and compounds with similar polarities.[13] It is particularly useful when recrystallization fails to provide the desired purity.
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should:
-
Dissolve the compound well at its boiling point but poorly at room temperature or below.[4]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and inexpensive.
A systematic approach to solvent selection involves small-scale solubility tests with a variety of solvents.[5]
Q3: What are the likely impurities in crude this compound?
While the exact impurity profile depends on the synthetic route, common impurities in related syntheses can include:
-
Unreacted starting materials: Such as 2-chloronicotinonitrile or ethylamine.
-
Byproducts from side reactions: For instance, hydrolysis of the nitrile group to an amide or carboxylic acid can occur under certain conditions.[]
-
Solvents and reagents used in the synthesis.[]
Q4: When should I choose column chromatography over recrystallization?
Column chromatography is preferred when:
-
Recrystallization fails to remove impurities effectively.
-
The crude product is an oil or a low-melting solid that is difficult to crystallize.
-
You need to separate a mixture of compounds with similar properties.
-
A very high degree of purity is required.
Q5: How can I monitor the purity of my this compound?
Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.[15]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.
-
Melting Point Analysis: A pure compound will have a sharp melting point range, while an impure compound will melt over a broader and lower temperature range.
Section 3: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a second Erlenmeyer flask and a funnel. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Section 4: Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 52583-89-8 [amp.chemicalbook.com]
- 3. unifr.ch [unifr.ch]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. youtube.com [youtube.com]
- 6. DSpace [cora.ucc.ie]
- 7. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. quora.com [quora.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
Optimizing reaction conditions for synthesizing nicotinonitrile derivatives
Welcome to the technical support center for the synthesis of nicotinonitrile derivatives. Nicotinonitriles, or 3-cyanopyridines, are crucial structural motifs in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their synthesis, troubleshoot common issues, and optimize reaction conditions for higher yields and purity.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common queries, and an In-Depth Troubleshooting Guide for resolving more complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the synthesis of nicotinonitrile derivatives.
Q1: What are the most common industrial methods for synthesizing the parent nicotinonitrile?
A1: The two dominant industrial-scale methods are:
-
Ammoxidation of 3-Picoline (3-Methylpyridine): This is a vapor-phase catalytic reaction where 3-picoline is reacted with ammonia and air over a heterogeneous catalyst.[4][5][6] Vanadium oxide (V₂O₅) supported on carriers like zirconia (ZrO₂) or titania (TiO₂) is a commonly used catalyst for this process.[4][7] This method is highly efficient for large-scale production.[5]
-
Dehydration of Nicotinamide: This classic laboratory and industrial method involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[8][9]
Q2: For laboratory-scale synthesis of substituted nicotinonitriles, what is the most versatile reaction?
A2: Palladium-catalyzed cyanation of (hetero)aryl halides (e.g., 3-bromopyridine or 3-chloropyridine derivatives) is arguably the most versatile and widely used method. It offers excellent functional group tolerance and generally milder reaction conditions compared to older methods like the Rosenmund-von Braun reaction.[10]
Q3: My Palladium-catalyzed cyanation reaction is sluggish or fails completely. What is the most likely culprit?
A3: The most common issue is catalyst deactivation (poisoning) by the cyanide ion (CN⁻).[10][11][12] Cyanide can strongly coordinate to the palladium center, forming inactive complexes and halting the catalytic cycle.[12][13] Using a less soluble or complexed cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this by maintaining a low concentration of free cyanide.[12][13][14]
Q4: Why is my reaction mixture turning dark brown or black?
A4: A dark coloration often indicates decomposition of the starting material, reagents, or catalyst. In palladium-catalyzed reactions, this can signify the formation of palladium black (Pd(0) nanoparticles), which is a sign of catalyst aggregation and deactivation. This can be caused by excessively high temperatures, incorrect ligand choice, or the presence of impurities.
Q5: Which cyanide source is recommended for safety and efficiency in a modern lab setting?
A5: Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is highly recommended.[13][14][15] It is significantly less toxic than alkali metal cyanides (NaCN, KCN) and zinc cyanide (Zn(CN)₂) because the cyanide ions are tightly bound within the iron complex.[12] It is also inexpensive, stable, and easy to handle, making it a superior choice for both safety and reproducibility.[12][13]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, problem-solving approach to common experimental failures.
Problem 1: Low or No Yield in Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
You are attempting to synthesize a nicotinonitrile derivative from a corresponding 3-halopyridine (Cl, Br) using a palladium catalyst and a cyanide source, but the yield is unacceptably low.
The following diagram outlines a decision-making process to diagnose the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield Cyanation.
Q: I'm using Pd(OAc)₂ with PPh₃ and my yield is poor. Why?
A: This catalyst system can be inefficient for cyanation. The generation of the active Pd(0) species from Pd(OAc)₂ in the presence of cyanide can be slow and incomplete, leading to catalyst poisoning before the reaction starts.[10] Furthermore, simple phosphine ligands like PPh₃ are often not electron-rich or bulky enough to promote the key steps of oxidative addition and reductive elimination effectively, especially with less reactive aryl chlorides.[14]
-
Expert Recommendation: Switch to a more robust system. Use a modern palladacycle precatalyst (which generates the active Pd(0) species more efficiently) paired with a bulky, electron-rich biarylphosphine ligand like XPhos or t-BuXPhos.[10] These ligands accelerate the catalytic cycle and sterically protect the palladium center from cyanide poisoning.
Q: I switched to K₄[Fe(CN)₆] but the reaction is still slow. What should I check?
A: While K₄[Fe(CN)₆] is an excellent cyanide source, its low solubility in organic solvents can sometimes lead to slow reaction rates.[12]
-
Expert Recommendation:
-
Solvent System: Employ a biphasic solvent system, such as dioxane/water or n-BuOAc/water.[10][16] Water helps to dissolve the K₄[Fe(CN)₆]•3H₂O, making the cyanide available for the catalytic cycle.
-
Base: The presence of a weak base like potassium acetate (KOAc) or a non-nucleophilic amine base (e.g., DIPEA) is often necessary to facilitate the reaction when using K₄[Fe(CN)₆].[10][16]
-
Temperature: Ensure the temperature is adequate. While some modern systems work at lower temperatures, many cyanations require heating to 100-130 °C to achieve a good rate.[14]
-
Problem 2: Significant Impurity/Byproduct Formation
Your reaction produces the desired nicotinonitrile, but it is contaminated with significant byproducts, complicating purification.
| Impurity/Byproduct | Likely Cause | Proposed Solution |
| Hydrodehalogenated Product (Halogen replaced by -H) | Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system that favors this side reaction. | Rigorously dry all reagents and solvents. Use a ligand system less prone to β-hydride elimination. |
| Starting Material Decomposition | Reaction temperature is too high, or reaction time is excessively long. | Reduce the reaction temperature. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. |
| Amide Formation (from nitrile hydrolysis) | Presence of water during the reaction or, more commonly, during aqueous workup under acidic or basic conditions. | Perform the workup under neutral pH conditions. Use anhydrous extraction and drying agents (e.g., MgSO₄, Na₂SO₄). |
| Ligand-Related Impurities | Oxidation or degradation of the phosphine ligand. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use fresh, high-purity ligands. |
Q: I see a significant amount of my starting 3-bromopyridine converted back to pyridine. How can I prevent this?
A: This is hydrodehalogenation, a common side reaction. It occurs when a hydride source is present, which can be trace water, solvent impurities, or even certain additives. The Pd(II)-hydride species formed can reductively eliminate to give the undesired byproduct.
-
Expert Recommendation:
-
Inert Atmosphere: Use Schlenk techniques or a glovebox to ensure the reaction is free of oxygen and moisture.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Passing solvents through an activated alumina column is an excellent practice.
-
Ligand Choice: Some ligands are more prone to side reactions. Ensure your chosen ligand is robust under the reaction conditions.
-
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of 3-Bromopyridine Derivatives using K₄[Fe(CN)₆]
This protocol is a robust starting point for synthesizing a wide range of nicotinonitrile derivatives.[10]
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]•3H₂O) (211 mg, 0.5 mmol, 0.5 equiv)
-
Palladacycle Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Acetate (KOAc) (147 mg, 1.5 mmol, 1.5 equiv)
-
1,4-Dioxane (anhydrous, 2.5 mL)
-
Degassed Water (2.5 mL)
Caption: Step-by-step workflow for Pd-catalyzed cyanation.
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromopyridine derivative (1.0 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), the palladacycle precatalyst (0.02 equiv), and KOAc (1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure nicotinonitrile derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. thieme-connect.de [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Storage and Stability of 2-(Ethylamino)nicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Ethylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this compound. Inconsistent experimental results can often be traced back to compromised reagent integrity. By understanding the inherent chemical liabilities of this compound and implementing rigorous storage and handling protocols, you can ensure the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions - Understanding the Stability Profile
This section addresses the fundamental stability characteristics of this compound.
Q1: What are the primary stability concerns for this compound during storage?
A1: The chemical structure of this compound, featuring a secondary amine, a pyridine ring, and a nitrile group, presents three primary stability concerns:
-
Atmospheric Sensitivity: The compound is susceptible to degradation from atmospheric oxygen and moisture. The secondary amino group and the electron-rich pyridine ring are potential sites for oxidation.[1][2]
-
Hydrolytic Instability: The nitrile group (-C≡N) can undergo hydrolysis, particularly in the presence of acidic or basic contaminants, to first form the corresponding amide and subsequently the carboxylic acid.[3][4]
-
Photosensitivity and Thermosensitivity: As a general best practice for complex organic molecules, exposure to light and elevated temperatures should be minimized to prevent the acceleration of degradation pathways.[1] Many related compounds require refrigerated storage conditions.[5][6]
Q2: What are the likely chemical degradation pathways for this compound?
A2: Based on its functional groups, two principal degradation pathways are plausible. The first is oxidation, which can affect the ethylamino side chain or the pyridine ring. The second is the hydrolysis of the nitrile group. These pathways can lead to the formation of impurities that may interfere with your experiments or alter the compound's biological activity.
Caption: Potential degradation pathways for this compound.
Q3: My solid this compound has changed in appearance. What does this signify?
A3: A visual change in the physical state of your compound is a strong indicator of degradation. Be alert for:
-
Color Change: A shift from a pale or colorless solid to yellow or brown hues often suggests the formation of oxidized impurities.
-
Clumping or Deliquescence: The absorption of atmospheric moisture can cause the powder to clump, become sticky, or even liquefy, indicating a breach in storage integrity and a high risk of hydrolysis.
-
Altered Solubility: If the compound becomes difficult to dissolve in solvents where it was previously soluble, this may be due to the formation of less soluble degradation products or polymerization.
Section 2: Frequently Asked Questions - Recommended Storage and Handling
Proper handling is the most effective strategy to prevent degradation. This section provides actionable protocols.
Q4: What are the ideal long-term storage conditions for this compound?
A4: To maximize the shelf-life of the compound, we recommend adhering to the following storage conditions, summarized in the table below. The core principle is the strict exclusion of air and moisture.[7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation. Argon is denser than air and can provide a superior protective blanket.[7] |
| Temperature | 2-8°C | Slows the rate of all potential degradation reactions.[5] |
| Light | Protect from Light (Amber Vial) | Prevents photo-degradation.[1] |
| Container | Tightly Sealed Glass Vial | Glass is inert. A tight seal is critical to prevent ingress of air and moisture.[1] |
Q5: How should I handle the compound for routine experimental use?
A5: All manipulations of solid this compound should be performed under an inert atmosphere to prevent exposure to air and moisture. The use of a glovebox is the gold standard.[1][7] If a glovebox is unavailable, a Schlenk line with proper technique can be used.
Caption: Recommended workflow for handling air-sensitive compounds.
Q6: I need to access my stock multiple times. What is the best practice?
A6: For frequent access, we recommend aliquoting the material. Upon receiving a new batch, divide it into several smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to potential contaminants during each use. If aliquoting is not feasible, using a container with a high-quality septum, such as a Sure/Seal™ bottle, allows for removal of material via syringe under a positive pressure of inert gas.[2][8] Always ensure the needle used for inert gas introduction is separate from the one used for dispensing.[8]
Section 3: Troubleshooting Guide
This section provides guidance for when you suspect compound instability is affecting your results.
Q7: My experimental results are inconsistent. Could compound degradation be the cause?
A7: Absolutely. Inconsistent results, such as decreased potency, unexpected side products, or poor reaction yields, are classic signs of reagent degradation.[2] If you observe such issues, the purity of your this compound stock should be considered a primary variable and investigated immediately.
Q8: How can I confirm the purity of my stored this compound?
A8: The most reliable method is to perform an analytical purity check.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is a standard method to assess purity. A fresh, certified reference standard should be run in parallel for comparison. A loss of purity will manifest as a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable as it not only separates impurities (like HPLC) but also provides mass information, which can help in the tentative identification of the degradation products.[9]
Q9: I have confirmed my compound has degraded. What are my next steps?
A9:
-
Quarantine and Discard: Immediately quarantine the suspect vial to prevent its accidental use. Dispose of it according to your institution's chemical safety guidelines.
-
Procure New Material: Obtain a new, unopened lot of the compound from a reputable supplier.
-
Implement Best Practices: Before using the new material, thoroughly review your storage and handling procedures. Ensure all users in the lab are trained on the protocols outlined in this guide.
-
Establish a Baseline: Upon receiving the new material, run an initial purity analysis (e.g., HPLC) to serve as a baseline for future comparisons.
Section 4: Key Experimental Protocols
This section provides standardized workflows for assessing compound integrity.
Protocol 4.1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method that should be optimized for your specific equipment.
-
Preparation of Standard Solution:
-
Under an inert atmosphere, accurately weigh approximately 1 mg of a certified reference standard of this compound.
-
Dissolve in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL.
-
-
Preparation of Sample Solution:
-
Following the same procedure, prepare a ~50 µg/mL solution of the stored sample to be tested.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an empirically determined λmax)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. Calculate the purity of the test sample by the area percentage method, where % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The appearance of significant new peaks in the test sample relative to the standard indicates degradation.
-
Protocol 4.2: Workflow for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[10]
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
-
Procedure:
-
Prepare several solutions of the compound (~1 mg/mL).
-
Expose each solution to one of the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl, heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.[11]
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated UV/Vis light source.
-
-
Include an unstressed control sample stored under ideal conditions.
-
-
Analysis:
-
Analyze all samples by a suitable method (e.g., LC-MS) to separate and identify the degradants formed under each condition.
-
This data validates that your analytical method can separate the parent compound from its degradation products, making it "stability-indicating."
-
References
- 1. ossila.com [ossila.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 6. This compound | 52583-89-8 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 2-(Ethylamino)nicotinonitrile
Welcome to the technical support center for the synthesis and scale-up of 2-(Ethylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the safe, efficient, and scalable synthesis of this compound.
I. Introduction to the Synthesis of this compound
The primary and most direct route to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloronicotinonitrile with ethylamine. The nitrogen atom of the ethylamine acts as a nucleophile, attacking the carbon atom bearing the chloro group on the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nitrile group and the ring nitrogen.
While the reaction is straightforward in principle, scaling up production from the lab bench to pilot or manufacturing scale introduces several challenges that can impact yield, purity, and safety. This guide will address these challenges in detail.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the synthesis of this compound:
1. What is the biggest challenge when scaling up this reaction?
The primary challenge is managing the exothermic nature of the reaction between 2-chloronicotinonitrile and ethylamine. On a small scale, this exotherm is easily dissipated. However, during large-scale production, inadequate heat removal can lead to a rapid temperature increase, potentially causing side reactions, solvent boiling, and an uncontrolled "runaway" reaction.[1][2][3]
2. What are the common impurities I should look out for?
Common impurities include unreacted 2-chloronicotinonitrile, over-alkylation products (where a second ethyl group reacts), and potential byproducts from the reaction with any residual water. The specific impurity profile will depend on the reaction conditions.
3. What is the best way to purify the final product on a large scale?
Crystallization is the most effective and scalable method for purifying this compound.[4] The choice of solvent is critical and will depend on the solubility profile of the product and its impurities. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[4]
4. What are the key safety precautions for this synthesis?
Both 2-chloronicotinonitrile and ethylamine are hazardous materials. 2-chloronicotinonitrile is toxic and an irritant, while ethylamine is flammable and corrosive. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have safety measures in place to handle any potential spills or exposures.
5. How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended methods for monitoring the reaction progress.[3][5][6][7][8] These techniques can be used to track the consumption of the starting materials and the formation of the product and any byproducts.
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is running for the appropriate duration at the optimal temperature. Use HPLC or GC to confirm the absence of starting materials before workup. - Check Stoichiometry: Ensure the correct molar ratio of ethylamine to 2-chloronicotinonitrile is used. An excess of ethylamine is often employed to drive the reaction to completion. | The rate of a chemical reaction is dependent on time and temperature. Insufficient reaction time or a temperature that is too low will result in an incomplete conversion of starting materials. The law of mass action dictates that increasing the concentration of a reactant (ethylamine) can increase the rate of reaction and push the equilibrium towards the product. |
| Side Reactions | - Control Temperature: Implement robust temperature control to prevent overheating, which can lead to the formation of byproducts. - Optimize Addition Rate: Add the ethylamine solution at a controlled rate to manage the exotherm and minimize localized high concentrations of reactants. | Elevated temperatures can provide the activation energy for undesired side reactions, leading to the formation of impurities and a reduction in the yield of the desired product. Slow, controlled addition of a reactant helps to dissipate the heat of reaction and maintain a more uniform reaction temperature. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during the aqueous workup to minimize the solubility of the product in the aqueous phase. - Optimize Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize crystal formation and recovery. | The partitioning of a compound between two immiscible phases during extraction is governed by its relative solubility in each phase. Proper pH adjustment can alter the ionization state of the product and its impurities, thereby influencing their solubility. The yield of a crystallization process is dependent on the difference in solubility of the compound at high and low temperatures and the rate of cooling, which affects crystal growth and nucleation.[4] |
Problem 2: Product Purity Issues
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Starting Materials | - Improve Reaction Completion: See "Incomplete Reaction" under "Low Yield." - Efficient Washing: During workup, wash the organic layer thoroughly to remove any unreacted starting materials. | Unreacted starting materials are a common source of impurities. Ensuring the reaction goes to completion is the most effective way to minimize their presence. Washing the product with a solvent in which the impurities are soluble but the product is not can effectively remove them. |
| Formation of Byproducts | - Strict Temperature Control: Maintain the optimal reaction temperature to minimize the formation of temperature-dependent byproducts. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components. | As previously mentioned, higher temperatures can lead to side reactions. An inert atmosphere prevents the reaction of starting materials, intermediates, or the final product with oxygen or moisture in the air, which can lead to the formation of undesired byproducts. |
| Ineffective Crystallization | - Solvent Screening: Perform a solvent screen to identify the optimal solvent or solvent mixture for crystallization that effectively excludes impurities. - Controlled Cooling: Implement a controlled cooling profile to promote the growth of pure crystals and prevent the trapping of impurities. - Recrystallization: If necessary, perform a second crystallization to further enhance purity. | The solubility of a compound and its impurities varies in different solvents. A well-chosen crystallization solvent will have a high solubility for the desired product at high temperatures and low solubility at low temperatures, while the impurities will either remain in solution or be easily separated. Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude foreign molecules (impurities).[4] |
IV. Experimental Protocols & Methodologies
A. Scaled-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific equipment and scale.
Materials:
-
2-chloronicotinonitrile
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
A suitable organic solvent (e.g., Toluene, Acetonitrile)
-
A suitable base (e.g., Triethylamine, Potassium Carbonate) - Optional, to scavenge HCl
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate (for drying)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Charge Reactants: Charge the reactor with 2-chloronicotinonitrile and the chosen organic solvent. Begin stirring.
-
Controlled Addition: Slowly add the ethylamine solution via the addition funnel. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature (typically 20-50°C). Use the heating/cooling circulator to manage the exotherm.
-
Reaction: Once the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by HPLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Concentration: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent.
B. Analytical Method: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or other suitable modifier)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a general method and should be validated for your specific application.
V. Visualizations and Diagrams
A. Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
B. Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
VI. References
-
Process for producing 2-amino-nicotinonitrile intermediates. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). PMC. Retrieved January 6, 2026, from --INVALID-LINK--
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification of nicotinic acid. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Analysis Techniques: 2D-GC, HPLC, GCO, MS, NMR. (2023). In Flavoromics. CRC Press.
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Overview on the synthetic routes to nicotine nitriles. (2018). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. (2020). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Method for controlling temperature of an exothermic polymerization reaction. (n.d.). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (n.d.). Matrix Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021). PMC PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Thermal hazard assessment of polyimide synthesis at different viscosities using calorimetry. (2022). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
RP-HPLC to Compare Genotoxic Impurities in Extracted and Synthetic Nicotine. (2024). LCGC International. Retrieved January 6, 2026, from --INVALID-LINK--
-
Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. (2022). PMC. Retrieved January 6, 2026, from --INVALID-LINK--
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. Retrieved January 6, 2026, from --INVALID-LINK--
-
Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. (2024). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2022). PMC PubMed Central. Retrieved January 6, 2026, from --INVALID-LINK--
-
Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology. (2021). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Innovative process development and production concepts for small-molecule API manufacturing. (2021). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2021). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of 2-Pyrones. (2010). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
Amination of 2-halopyridines. (2012). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Purification and crystallization of cyclin-dependent kinase inhibitor p21. (1996). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. US3485808A - Method for controlling temperature of an exothermic polymerization reaction - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Nicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinonitrile, a critical precursor for pharmaceuticals and vitamins like niacin.[1][2] Our focus is on the vapor-phase ammoxidation of 3-picoline, the most prevalent industrial route, providing expert insights into catalyst selection, process optimization, and troubleshooting.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing nicotinonitrile?
The dominant industrial method is the catalytic vapor-phase ammoxidation of 3-picoline (3-methylpyridine).[5] In this process, a gaseous mixture of 3-picoline, ammonia, and air is passed over a heterogeneous catalyst at high temperatures (typically 350-450 °C) to produce nicotinonitrile and water.[2][6] This method is favored for its efficiency and use of readily available starting materials.[4]
Q2: What are the most common catalysts used for 3-picoline ammoxidation?
Vanadium-based oxides are the cornerstone of industrial catalysts for this reaction. The most common formulations involve:
-
Vanadium-Titanium Oxides (V-Ti-O): Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂, typically the anatase phase) is a widely used and highly effective system.[7][8] The interaction between the vanadium oxide and the titania support is crucial for high activity and selectivity.[7][9]
-
Vanadium-Zirconium Oxides (V-Zr-O): Zirconia (ZrO₂) has emerged as a promising support for vanadia catalysts, demonstrating high activity and selectivity for nicotinonitrile formation.[10][11]
-
Multi-component Catalysts: Industrial catalysts are often promoted with other metal oxides (e.g., MoO₃, Sb₂O₅) to enhance performance, stability, and selectivity.[4][6] These promoters can modify the catalyst's structural or electronic properties.[12]
Q3: What are the key reaction parameters that influence yield and selectivity?
Optimizing the following parameters is critical for successful nicotinonitrile synthesis:
-
Temperature: The reaction is highly exothermic, and temperature control is vital. Typically, the optimal range is 360-400°C.[6] Temperatures that are too low result in poor conversion, while excessively high temperatures can lead to over-oxidation, forming undesirable byproducts like pyridine and carbon oxides (CO, CO₂), thus reducing selectivity.[10]
-
Reactant Molar Ratios: The molar ratio of 3-picoline to ammonia and oxygen (from air) significantly impacts the reaction. A typical industrial molar ratio for 3-picoline:ammonia:air is around 1:1.5-1.8:2.5-3.0 (oxygen basis).[6] Sufficient ammonia is necessary to facilitate the nitrile formation and suppress the formation of nicotinic acid.
-
Contact Time: This is the residence time of the reactants in the catalyst bed. A shorter contact time may lead to incomplete conversion, while a longer contact time can increase the likelihood of side reactions. A typical contact time is around 0.6 seconds.[10]
Catalyst Performance Comparison
The selection of a catalyst system is a critical decision based on desired performance metrics such as conversion, selectivity, and stability. The table below summarizes the performance of various catalyst systems reported in the literature.
| Catalyst System | Support | Promoters | Temp (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity/Yield (%) | Reference |
| V₂O₅/ZrO₂ | ZrO₂ | None | 410 | >95 | ~90 (Selectivity) | [10] |
| V-Ti-O | TiO₂ (Anatase) | None | 340-360 | ~100 | ~83 (Selectivity) | [7] |
| V-Ti-O | TiO₂ | None | N/A | 98 | 95 (Selectivity) | [9] |
| V₂O₅-MoO₃-TiO₂-SiO₂ | SiO₂ | Mo, Ti | 365-370 | >95 | 91.6 - 92.57 (Yield) | [6] |
| Mo catalyst | Silica Gel | None | 380 | 99 | 95 (Yield) | [4] |
Troubleshooting Guide
Problem 1: Low Nicotinonitrile Yield or 3-Picoline Conversion
| Possible Cause | Diagnostic Step & Explanation | Recommended Solution |
| Suboptimal Reaction Temperature | Measure the temperature profile across the catalyst bed. A low temperature is a common cause of poor activity. The oxidative dehydrogenation of the methyl group is often the rate-limiting step and is highly temperature-dependent.[9] | Incrementally increase the reaction temperature in 10°C steps, allowing the system to stabilize at each point. Monitor conversion and selectivity to find the optimal balance. |
| Catalyst Poisoning | Analyze the purity of your 3-picoline, ammonia, and air feeds. Impurities, especially sulfur or heavy metal compounds, can act as poisons by strongly adsorbing to and blocking active sites on the catalyst surface.[13] | Purify all reactant feeds. Implement guard beds with appropriate adsorbents upstream of the reactor to remove known contaminants. |
| Insufficient Catalyst Loading or Activity | The amount of catalyst may be too low for the desired throughput, or the catalyst itself may have low intrinsic activity.[14] | Increase the amount of catalyst in the reactor. If the issue persists, consider screening alternative catalyst formulations known for higher activity, such as those with optimized V₂O₅ loading or different support materials.[15] |
| Incorrect Reactant Stoichiometry | Verify the flow rates and molar ratios of all reactants. An insufficient supply of ammonia or oxygen will hinder the ammoxidation reaction.[6] | Calibrate all mass flow controllers. Adjust flow rates to match optimized molar ratios found in the literature (e.g., 3-picoline:NH₃:O₂ of 1:1.76:2.81).[6] |
Problem 2: Poor Selectivity (High Levels of Pyridine, CO, or CO₂)
| Possible Cause | Diagnostic Step & Explanation | Recommended Solution |
| Excessively High Reaction Temperature | Analyze the reactor temperature. High temperatures promote complete oxidation (combustion) of the picoline and the desired nicotinonitrile product into CO and CO₂, which are thermodynamically more stable. | Reduce the reaction temperature. While this may slightly decrease conversion, it often significantly boosts selectivity towards the desired product.[14] |
| Catalyst Acidity | Characterize the surface acidity of your catalyst (e.g., via ammonia temperature-programmed desorption). Strong acid sites can lead to undesired side reactions, including the hydrolysis of the nitrile product if water is present.[9] | Modify the catalyst to neutralize strong acid sites. This can be done by adding basic promoters or, as recent research shows, by using in-situ formed V₂O₅ crystallites to cover strong acid sites on VOx/TiO₂ catalysts.[9] |
| Incorrect Catalyst Formulation | The intrinsic properties of your chosen catalyst may favor side reactions. The nature of the support and promoters greatly influences selectivity. For example, V₂O₅ on an anatase TiO₂ support often shows different selectivity compared to a rutile support.[8] | Screen alternative catalysts. Consider systems known for high selectivity, such as highly dispersed V₂O₅ on ZrO₂ or multicomponent catalysts containing molybdenum.[4][11] |
Problem 3: Rapid Catalyst Deactivation
| Possible Cause | Diagnostic Step & Explanation | Recommended Solution |
| Coking/Fouling | After a run, perform a temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA) on the spent catalyst. The formation of carbonaceous deposits (coke) on the catalyst surface physically blocks active sites.[13][16] | Optimize reactant ratios to minimize coke precursors. If coking is unavoidable, a regeneration procedure is necessary. |
| Thermal Degradation (Sintering) | Characterize the spent catalyst using techniques like XRD and BET surface area analysis. Compare the results to the fresh catalyst. A loss of surface area and an increase in catalyst crystallite size indicate sintering, which is an irreversible loss of active sites due to excessive temperatures.[13] | Ensure strict temperature control to avoid hotspots in the reactor. Do not exceed the catalyst's recommended maximum operating temperature. If sintering has occurred, the catalyst must be replaced. |
| Catalyst Regeneration | For deactivation caused by coking, regeneration is often possible. This typically involves a controlled burn-off of the carbon deposits.[17] | Develop a regeneration protocol. A common method is to pass a controlled stream of air or a dilute oxygen/nitrogen mixture over the catalyst bed at elevated temperatures to carefully oxidize the coke without causing thermal damage to the catalyst itself.[17] |
Visualized Workflows and Logic
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a suitable catalyst system based on experimental goals.
Caption: Decision tree for initial catalyst family selection.
Troubleshooting Flowchart: Low Nicotinonitrile Yield
This flowchart provides a logical path for diagnosing the root cause of low product yield.
Caption: Diagnostic flowchart for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Preparation of a V₂O₅/ZrO₂ Catalyst via Wet Impregnation
This protocol describes a standard method for preparing a vanadia-on-zirconia catalyst.[10][11]
Materials:
-
Zirconium oxychloride (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (NH₄OH) solution
-
Ammonium metavanadate (NH₄VO₃)
-
Deionized water
Procedure:
-
Support Preparation: a. Prepare a zirconia (ZrO₂) support by ammonical hydrolysis of zirconium oxychloride. Dissolve zirconium oxychloride in deionized water and add ammonium hydroxide solution dropwise with vigorous stirring until the pH reaches 9. b. Filter the resulting precipitate, wash thoroughly with deionized water to remove chloride ions, and dry at 110°C for 16 hours. c. Calcine the dried powder in air at 500°C for 6 hours to obtain the ZrO₂ support.
-
Catalyst Impregnation: a. Calculate the required amount of ammonium metavanadate to achieve the desired weight percentage of V₂O₅ on the ZrO₂ support (e.g., 5 wt%). b. Dissolve the calculated amount of NH₄VO₃ in a minimal amount of warm deionized water. c. Add the ZrO₂ support to the ammonium metavanadate solution with continuous stirring. d. Continue stirring and slowly evaporate the water at 80°C until a thick paste is formed.
-
Drying and Calcination: a. Dry the impregnated catalyst at 110°C for 16 hours. b. Calcine the dried catalyst in a muffle furnace in a static air environment. Ramp the temperature to 500°C and hold for 4 hours. c. Allow the catalyst to cool slowly to room temperature. The resulting powder is your V₂O₅/ZrO₂ catalyst.
Protocol 2: Lab-Scale Ammoxidation of 3-Picoline
This protocol outlines a typical procedure for evaluating catalyst performance in a fixed-bed reactor.
Apparatus:
-
Downflow fixed-bed reactor (Pyrex or stainless steel)
-
Syringe pump for liquid feed (3-picoline)
-
Mass flow controllers (MFCs) for gases (Air, NH₃, H₂)
-
Furnace with temperature controller
-
Condenser and collection system (ice bath)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: a. Load approximately 2.0 g of the prepared catalyst, diluted with an equal amount of inert quartz grains, into the reactor. Secure the catalyst bed with quartz wool plugs.
-
Catalyst Pre-treatment (Reduction): a. Before introducing reactants, pre-reduce the catalyst. Heat the reactor to 400°C under a flow of purified hydrogen (e.g., 40 mL/min) for 2 hours. This step is crucial for forming the active vanadium species.[10]
-
Reaction Execution: a. After reduction, switch the gas flow to the reaction mixture. Set the MFCs to the desired molar ratio (e.g., 3-picoline:H₂O:NH₃:air at 1:13:22:44).[10] Note: Water is often co-fed to regulate temperature and aid desorption. b. Set the furnace to the target reaction temperature (e.g., 380°C). c. Begin feeding 3-picoline into a heated mixing zone using the syringe pump to ensure complete vaporization. d. Pass the gaseous mixture through the catalyst bed.
-
Product Collection and Analysis: a. Condense the reactor effluent by passing it through a condenser cooled with an ice bath. Collect the liquid products in a cooled trap. b. Analyze the liquid product mixture using a GC equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) to determine the conversion of 3-picoline and the selectivity to nicotinonitrile and other byproducts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 3. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 12. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. products.evonik.com [products.evonik.com]
Resolving peak tailing in HPLC analysis of 2-(Ethylamino)nicotinonitrile
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Ethylamino)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed, effective decisions in your method development and routine analysis.
Understanding the Challenge: The Basic Nature of this compound
This compound is a basic compound due to the presence of a pyridine ring and a secondary amine group. In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing. This phenomenon occurs due to unwanted secondary interactions between the positively charged analyte and the negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.[1][2][3] This guide will walk you through a logical, step-by-step process to diagnose and eliminate this issue.
Mechanism of Peak Tailing for Basic Compounds
The primary cause of peak tailing involves a mixed-mode retention mechanism. While the bulk of the analyte interacts with the non-polar stationary phase (e.g., C18) via hydrophobic interactions, a small fraction of analyte molecules engages in strong ionic interactions with residual silanol groups.[4] These molecules are retained longer, eluting slowly and forming the characteristic "tail" of the peak.
Caption: Mechanism of peak tailing for basic analytes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant tailing with my this compound peak on a standard C18 column. What's the most likely cause?
A1: The most probable cause is secondary ionic interactions between your protonated analyte and ionized residual silanol groups on the silica surface of your C18 column.[1][2] At typical mobile phase pH values (between 4 and 7), silanol groups (pKa ≈ 3.8-4.2) are deprotonated and carry a negative charge, while your basic analyte is protonated and positively charged.[5] This electrostatic attraction creates a strong, secondary retention mechanism that leads directly to peak tailing.[4]
Q2: What is the first and most effective adjustment I should make to my method to improve the peak shape?
A2: The most impactful initial step is to control the mobile phase pH. Specifically, lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 is highly effective.[6][7]
Why this works: By operating at a low pH, you introduce a high concentration of protons (H+) into the mobile phase. This high proton concentration effectively suppresses the ionization of the acidic silanol groups, forcing them to remain in their neutral, protonated state (Si-OH).[4][8] This eliminates the strong ionic interaction, leaving only the desired hydrophobic retention mechanism and resulting in a much more symmetrical peak.
Q3: Adjusting the pH helped, but there's still some residual tailing. What's my next move?
A3: If low pH alone is insufficient, the next step is to introduce a "silanol suppressor," such as Triethylamine (TEA), into your mobile phase.[9] This is a classic and effective strategy, especially with older columns (Type A silica) that have a higher density of active silanols.[2][8]
How it works: TEA is a competing base. When added to the mobile phase (typically at 0.1-0.2%), the protonated triethylammonium ion will preferentially interact with any remaining ionized silanol sites.[10] This effectively "masks" or "blocks" these sites, preventing your analyte from interacting with them and further improving peak symmetry.[9][11] See the protocol below for preparing a TEA-modified mobile phase.
Q4: Are there specific HPLC columns that are better suited for analyzing basic compounds like this one?
A4: Absolutely. Modern column technology offers several excellent alternatives to traditional C18 phases that are specifically designed to overcome the challenges of analyzing basic compounds. If you are developing a new method or can change the column for an existing one, this is often the best long-term solution.
| Column Technology | Mechanism for Improved Peak Shape | Ideal Use Case |
| High-Purity, End-Capped (Type B Silica) | Utilizes silica with very low metal content and exhaustive end-capping to minimize the number of accessible silanol groups.[12][13] | General purpose analysis of bases; a significant improvement over older columns. |
| Polar-Embedded Group (PEG) | An embedded polar group (e.g., amide, carbamate) in the alkyl chain sterically shields residual silanols.[14][15][16] | Excellent for basic compounds, provides alternative selectivity, and is stable in highly aqueous mobile phases.[17] |
| Charged Surface Hybrid (CSH) / Hybrid Silica | The underlying particles are a silica/organo-polymer hybrid, reducing surface silanol activity. Some carry a slight positive charge to repel basic analytes via ion-repulsion.[12] | Provides excellent peak shape for bases at low pH without the need for additives. |
Q5: I've optimized my mobile phase and am using a modern column, but the tailing has suddenly reappeared. What else could be the problem?
A5: If a previously good separation has degraded, the issue is likely related to system or column health rather than the method chemistry itself. Consider these possibilities:
-
Column Contamination/Degradation: Strongly retained compounds may have fouled the column inlet. Try flushing the column with a strong solvent (see protocol below). A void at the column inlet can also cause tailing and split peaks.[1][6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6] Try diluting your sample by a factor of 10 and reinjecting.
-
Extra-Column Volume: Poorly made connections, especially between the column and detector, can introduce dead volume, causing band broadening that can manifest as tailing.[18] Ensure all fittings are properly seated.
-
Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, the sample solvent should match or be weaker than the mobile phase.[6]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving peak tailing.
Caption: A logical troubleshooting workflow for peak tailing.
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase
This protocol describes the preparation of a mobile phase buffered at an acidic pH to suppress silanol activity.
-
Prepare the Aqueous Phase:
-
Measure 990 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Using a calibrated pH meter, slowly add an acid modifier while stirring. Common choices include:
-
0.1% (v/v) Formic Acid: Add 1.0 mL of formic acid. This will typically result in a pH of ~2.7.
-
0.1% (v/v) Phosphoric Acid: Add 1.0 mL of concentrated phosphoric acid. This will result in a pH of ~2.1.
-
-
Continue to add the acid dropwise until the target pH (e.g., 2.8) is stable.
-
-
Filter the Aqueous Phase:
-
Filter the prepared aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
-
Prepare the Final Mobile Phase:
-
Degas the filtered aqueous phase and your organic solvent (e.g., Acetonitrile) separately, using sonication or vacuum degassing.
-
Mix the aqueous and organic phases in the desired ratio (e.g., 70:30 v/v aqueous:organic) either manually or using the HPLC pump's proportioning valve.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination, this generic reversed-phase flushing sequence can help restore performance. Note: Always check your specific column's documentation for pH and solvent limitations.
-
Disconnect the column from the detector to avoid sending contaminants into the detector cell.
-
Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., water/acetonitrile mixture).
-
Flush with 20 column volumes of 100% Acetonitrile .
-
Flush with 20 column volumes of 100% Isopropanol .
-
Flush again with 20 column volumes of 100% Acetonitrile .
-
Equilibrate the column with your initial mobile phase composition for at least 20 column volumes before reconnecting the detector and attempting another analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Columns in Polar, RP HPLC Column - Hawach [hawachhplccolumn.com]
- 18. chromtech.com [chromtech.com]
Best practices for handling and disposing of 2-(Ethylamino)nicotinonitrile waste
Technical Support Center: 2-(Ethylamino)nicotinonitrile Waste Management
Document ID: TSC-2EN-WM-2026-01
Purpose: This guide provides best practices for the safe handling, management, and disposal of waste containing this compound. It is intended for researchers, scientists, and drug development professionals. This document combines established safety protocols for nitrile-containing compounds with regulatory standards to ensure user safety and environmental compliance.
Section 1: Hazard Identification & Risk Assessment
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not extensively published, its chemical structure—containing both a nitrile (-CN) group and a substituted pyridine ring—allows for a scientifically grounded hazard assessment.
Nitrile compounds are a class of organic chemicals that can be toxic by ingestion, inhalation, or skin contact.[1][2] A primary hazard associated with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids.[3] Therefore, all protocols must be designed to prevent such reactions.
Key Properties of this compound:
| Property | Value / Information | Source |
| CAS Number | 52583-89-8 | [4] |
| Molecular Formula | C₈H₉N₃ | [5] |
| Physical State | Solid | [4] |
| Melting Point | 83-86 °C | [4] |
| Storage Temp. | Room Temperature, Inert Atmosphere | [4] |
| GHS Signal Word | Warning (Anticipated) | [4] |
| Anticipated Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation.[1][6][7] | Inferred from related nitrile compounds. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before starting an experiment that will generate this compound waste?
A1: The most critical first step is to establish a designated Satellite Accumulation Area (SAA) for your hazardous waste.[8] This dedicated space within your laboratory ensures that waste is managed safely where it is generated. Your SAA must have appropriate secondary containment to prevent the spread of spills and be clearly marked.[8]
Q2: What Personal Protective Equipment (PPE) is required for handling this waste?
A2: Proper PPE is non-negotiable. The minimum required PPE includes:
-
Gloves: Use chemical-resistant nitrile gloves.[9][10] For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker (e.g., >8-mil) nitrile gloves.[11] Remember that thin nitrile gloves offer splash protection for brief contact only and must be discarded immediately upon contamination.[11]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6][12]
-
Lab Coat: A flame-resistant lab coat should be worn at all times and be kept fully fastened.[13]
Q3: Can I dispose of small amounts of this compound waste down the drain?
A3: Absolutely not. Nitrile-containing compounds and other hazardous wastes must not be discharged into the sewer system.[3][14] This is a violation of environmental regulations and can pose serious risks to public water systems. All waste, regardless of quantity, must be collected and disposed of through your institution's hazardous waste management program.
Q4: How do I store the waste container in the lab before pickup?
A4: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][15] Store the container in your designated SAA, away from heat sources and incompatible materials, particularly strong acids.[16] Ensure the container is properly labeled from the moment the first drop of waste is added.[15]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal process.
| Issue | Probable Cause(s) | Recommended Action(s) |
| The waste container is bulging or emitting gas. | An incompatible chemical reaction is occurring inside the container, possibly due to mixing with an acid, leading to gas generation (e.g., HCN). | 1. DO NOT OPEN THE CONTAINER. 2. Alert personnel in the immediate area and evacuate if you suspect a toxic gas release. 3. If safe to do so, place the container in a ventilated chemical fume hood. 4. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency pickup and guidance.[17] |
| The exterior of the waste container is contaminated. | Improper transfer of waste; drips or splashes occurred during filling. | 1. Don the appropriate PPE (gloves, goggles, lab coat). 2. Place the container in a secondary containment bin to prevent further spread. 3. Decontaminate the exterior of the container using a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. 4. Dispose of the cleaning materials as hazardous waste.[3] |
| The chemical waste label is damaged or unreadable. | Solvent splash, physical damage, or improper initial labeling. | 1. Immediately re-label the container with a new, complete hazardous waste tag. 2. Ensure all constituents and their approximate concentrations are listed. An unknown waste is expensive and difficult to dispose of. 3. Protect the new label with clear tape. |
| A small spill (<100 mL) of a solution containing the waste has occurred. | Accidental mishandling during transfer. | 1. Alert others in the lab.[18] 2. Don your PPE. 3. Contain the spill using an absorbent material like vermiculite or a chemical spill pillow, working from the outside in.[19][20] 4. Scoop the absorbed material into a designated hazardous waste bag or container.[18] 5. Clean the area with soap and water, and dispose of all cleanup materials as hazardous waste.[18] |
Section 4: Standard Operating Procedure (SOP) for Waste Management
This SOP outlines the end-to-end process for managing this compound waste streams.
Waste Segregation
Proper segregation is the foundation of safe waste disposal. It prevents dangerous chemical reactions and ensures cost-effective disposal.
-
Primary Waste Stream: Collect all materials directly contaminated with this compound (e.g., reaction residues, contaminated solvents, purification filtrates) in a dedicated container.
-
Incompatible Materials: NEVER mix nitrile-containing waste with strong acids (e.g., nitric acid, hydrochloric acid) or strong oxidizers.[16] Such mixing can lead to a violent reaction and the generation of fatal hydrogen cyanide gas.
-
Solid vs. Liquid: Segregate solid waste (contaminated gloves, weigh boats, paper towels) from liquid waste.
-
Contaminated Sharps: Needles, razor blades, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[16]
-
Waste Container Selection and Labeling
-
Select an appropriate container: Use a chemically compatible container, preferably high-density polyethylene (HDPE). Ensure it has a secure, screw-top lid.
-
Initial Labeling: Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[15]
-
Complete the Label: Fill out the label completely, listing "this compound" and all other chemical constituents (including solvents) by their full chemical names.[15] Do not use abbreviations.
-
Keep Container Closed: The container must remain closed at all times unless you are actively adding waste.[3]
Waste Accumulation Workflow
The following diagram illustrates the standard workflow for accumulating and disposing of liquid waste.
Caption: Workflow for routine hazardous waste disposal.
Disposal Request
Once the waste container is approximately 90% full or reaches the local time limit for satellite accumulation, finalize the waste tag and submit a pickup request to your institution's EHS department through their designated system.
Section 5: Emergency Procedures
Spill Response Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Caption: Decision tree for chemical spill response.
For any major spill, prioritize personnel safety by evacuating and alerting emergency responders.[18][21] Do not attempt to clean up a large or highly hazardous spill unless you are specifically trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][22] Seek immediate medical attention. Rapid decontamination is the most effective way to reduce risk.[23]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[22][24] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7][22] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][22] Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound or related nitrile compounds to the responding medical personnel.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ethz.ch [ethz.ch]
- 4. This compound | 52583-89-8 [amp.chemicalbook.com]
- 5. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. chemcia.com [chemcia.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biomedico.uff.br [biomedico.uff.br]
- 15. nems.nih.gov [nems.nih.gov]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. acs.org [acs.org]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. hazmatschool.com [hazmatschool.com]
- 22. Page loading... [wap.guidechem.com]
- 23. Skin decontamination procedures against potential hazards substances exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized 2-(Ethylamino)nicotinonitrile
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-(Ethylamino)nicotinonitrile, a substituted nicotinonitrile, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—such as unreacted starting materials, by-products, or degradation products—can have profound consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final drug product.[1][] Therefore, the rigorous validation of its purity is a non-negotiable step in the synthetic workflow.
This guide provides an in-depth comparison of orthogonal analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling researchers to design and implement a self-validating system for purity determination that ensures the highest degree of confidence in their materials.[3][4]
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
No single analytical technique can unequivocally declare a compound "pure." A robust purity assessment relies on the principle of orthogonality, where different methods based on distinct chemical and physical principles are employed.[5] For this compound, a comprehensive evaluation should incorporate chromatographic separations, spectroscopic analysis, and absolute quantification methods. The overall workflow is designed to confirm identity, quantify the main component, and detect, identify, and quantify all relevant impurities.
Caption: Overall workflow for the purity validation of this compound.
Methodology Comparison: Choosing the Right Tool for the Job
The selection of analytical techniques should be guided by the physicochemical properties of this compound and the spectrum of potential impurities derived from its synthetic route. A common synthesis involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring by ethylamine. This suggests potential impurities such as the starting material (e.g., 2-chloronicotinonitrile), isomeric by-products, and products of side reactions like hydrolysis.
| Methodology | Principle | Primary Application for this Analyte | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between a stationary and mobile phase. | Primary purity assay; detection and quantification of non-volatile and thermally labile impurities (e.g., starting materials, isomers, by-products). | High resolution for isomers, excellent quantitative precision and accuracy, widely available.[6][7] | Requires reference standards for impurity identification and accurate quantification; may not detect non-UV active or non-eluting impurities. |
| GC-MS | Partitioning into a gaseous mobile phase with mass spectrometric detection. | Detection and quantification of volatile and semi-volatile impurities (e.g., residual solvents, volatile starting materials).[8][9] | Exceptional sensitivity and selectivity for volatile compounds; provides structural information from mass spectra for identification. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[10] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination (mass %); quantification without specific impurity reference standards.[5][11] | Universal detector for soluble compounds; non-destructive; provides structural information simultaneously.[5] | Lower sensitivity than chromatographic methods; signal overlap can complicate quantification.[12] |
| LC-MS | Combines HPLC separation with mass spectrometric detection. | Identification of unknown impurities detected by HPLC; confirmation of impurity structures. | Provides molecular weight and fragmentation data, enabling structural elucidation of unknown peaks.[13] | Quantification can be less precise than UV detection without isotopic internal standards; response varies between compounds. |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data is achieved when protocols are designed to be self-validating.[3][14] This involves including system suitability tests and using orthogonal methods to confirm results.
Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)
This method is the workhorse for purity determination, offering excellent resolution for closely related structures.
Rationale for Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound.
-
Mobile Phase: An acetonitrile/water gradient allows for the elution of compounds with a range of polarities. A phosphate buffer is used to control the ionization state of the basic aminopyridine moiety, ensuring consistent peak shape and retention time.
-
Detector: A Photodiode Array (PDA) detector is selected to assess peak purity and to select the optimal wavelength for quantification, maximizing sensitivity.
Step-by-Step Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, monitor at 275 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 water/acetonitrile to make a 1 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area).
Hypothetical Data Table:
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 4.5 | 0.08 | 2-Hydroxynicotinonitrile (Hydrolysis by-product) |
| 2 | 12.1 | 0.15 | 2-Chloronicotinonitrile (Starting Material) |
| 3 | 15.8 | 99.65 | This compound (Product) |
| 4 | 19.3 | 0.12 | Positional Isomer |
Orthogonal Method for Volatiles: GC-MS
This method is essential for detecting residual solvents from synthesis and purification, which are often missed by HPLC.
Rationale for Choices:
-
Column: A DB-5ms or similar non-polar column is chosen for its general applicability to a wide range of organic solvents.
-
Detection: Mass spectrometry provides definitive identification of common solvents by comparing their spectra to established libraries (e.g., NIST).
Step-by-Step Protocol:
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), then ramp to 250 °C at 15 °C/min (hold 5 min).
-
Injector: 250 °C, split ratio 20:1.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Scan Range: 35-400 amu.
-
Sample Preparation: Accurately weigh ~50 mg of sample into a 10 mL headspace vial. Add 1 mL of DMSO.
-
Analysis: Perform headspace analysis or direct liquid injection of a diluted sample.
Orthogonal Method for Absolute Purity: Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity (mass %) by comparing the integral of an analyte signal to that of a certified internal standard.[15] This method is powerful because it does not require the isolation and characterization of each impurity.[5]
Rationale for Choices:
-
Internal Standard: Maleic acid is chosen because it is non-volatile, stable, has a high purity, and possesses sharp singlet protons in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.
-
Solvent: DMSO-d₆ is a good choice for ensuring both the analyte and the internal standard are fully dissolved.
Step-by-Step Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.9%) into the same vial.[11]
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds for accurate quantification).
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the quartet of the ethyl CH₂) and a signal for the internal standard (the singlet for maleic acid).
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Decision Framework for Method Selection
The choice of which methods to prioritize depends on the specific question being asked during the development process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Validating the purity of a synthetic intermediate like this compound is a multifaceted process that demands a strategic, evidence-based approach. Relying on a single analytical result is insufficient. By employing a suite of orthogonal methods—led by a high-resolution HPLC assay and supported by GC-MS for volatiles and qNMR for absolute quantification—researchers can build a comprehensive and trustworthy purity profile. This rigorous analytical framework not only ensures the quality of the immediate material but also safeguards the integrity of the entire downstream drug development process, from medicinal chemistry to clinical trials.
References
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc method validated: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of 2-(Ethylamino)nicotinonitrile and 2-(Methylamino)nicotinonitrile
A Proposed Research Framework for Elucidating Structure-Activity Relationships
Introduction: The Significance of the 2-Alkylamino Substituent
The 2-aminonicotinonitrile core is a privileged scaffold in drug discovery. The amino group at the 2-position provides a critical handle for synthetic modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The choice between an ethyl and a methyl group, while seemingly minor, can impact several key parameters:
-
Lipophilicity: The addition of a methylene unit in the ethyl group increases the compound's lipophilicity compared to the methyl analog. This can influence membrane permeability, protein binding, and overall pharmacokinetic behavior.
-
Steric Hindrance: The larger ethyl group may introduce steric hindrance that could either enhance or diminish binding affinity to a biological target, depending on the topology of the binding site.
-
Metabolic Stability: The ethyl group may be more susceptible to metabolic enzymes, potentially leading to different metabolic profiles and in vivo half-lives for the two compounds.
This guide will focus on two primary areas of biological investigation where nicotinonitrile derivatives have shown promise: antimicrobial and anticancer activities.
Comparative Biological Assays: A Methodological Blueprint
To objectively compare the biological performance of 2-(Ethylamino)nicotinonitrile and 2-(Methylamino)nicotinonitrile, a panel of standardized in vitro assays is recommended.
Antimicrobial Activity Assessment
The antimicrobial potential of the two compounds can be rigorously compared by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
References
A comparative study of different synthetic routes to 2-aminonicotinonitriles
Abstract
2-Aminonicotinonitriles are a critical class of heterocyclic compounds, serving as foundational scaffolds in the synthesis of a multitude of pharmaceutical agents and functional materials. Their inherent biological activities and versatile chemical reactivity have spurred the development of numerous synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-aminonicotinonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their specific application. Each route is evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability, with supporting experimental data and mechanistic insights.
Introduction
The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. The strategic placement of the amino and cyano groups on the pyridine ring allows for diverse functionalization, making it a valuable synthon for combinatorial library synthesis and lead optimization. Consequently, the efficient and versatile synthesis of 2-aminonicotinonitriles is of paramount importance. This guide will delve into a comparative study of the primary synthetic strategies, including the celebrated Gewald reaction, the classical Thorpe-Ziegler condensation, and modern approaches starting from functionalized pyridine derivatives.
I. The Gewald Reaction: A Multicomponent Approach
The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward and atom-economical route to highly substituted 2-aminothiophenes and, by extension, can be adapted for the synthesis of 2-aminonicotinonitriles' precursors.[1][2] While the classical Gewald reaction yields thiophenes, modifications and analogous reactions have been developed for pyridine ring synthesis. The fundamental principle involves the condensation of a ketone or aldehyde with an active methylene nitrile, in the presence of elemental sulfur and a base.
Mechanistic Insights
The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[3][4] Subsequent Michael addition of sulfur, followed by cyclization and tautomerization, leads to the final 2-aminothiophene product. The exact mechanism of sulfur incorporation is still a subject of research, with evidence suggesting the involvement of polysulfide intermediates.[3][4]
Experimental Protocol: A Representative Gewald-Type Synthesis
Synthesis of Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
-
To a stirred solution of benzaldehyde (1.06 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL), add piperidine (0.5 mL) as a catalyst.
-
Stir the mixture at room temperature for 1 hour.
-
Add elemental sulfur (0.32 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired product.
Workflow Diagram
Caption: Workflow of the Gewald Reaction.
II. Thorpe-Ziegler Condensation: A Classic Cyclization
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a β-enaminonitrile, which can be a precursor to a cyclic ketone after hydrolysis.[5][6] This classical C-C bond-forming reaction has been effectively employed in the synthesis of various heterocyclic systems, including those leading to 2-aminonicotinonitriles.[7][8][9]
Mechanistic Insights
The reaction is base-catalyzed and proceeds via the deprotonation of an α-carbon to a nitrile group, generating a carbanion.[5] This carbanion then attacks the carbon of the second nitrile group in an intramolecular fashion, leading to a cyclic imine anion. Tautomerization of this intermediate yields the more stable β-enaminonitrile.
Experimental Protocol: A Representative Thorpe-Ziegler Cyclization
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
-
A solution of 1,3-diphenyl-1,3-propanedione (chalcone) (2.08 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL) is treated with a catalytic amount of piperidine (0.2 mL).
-
The mixture is heated at reflux for 3 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the crude product.
-
Recrystallization from ethanol or acetic acid affords pure 2-amino-4,6-diphenylnicotinonitrile.
Logical Relationship Diagram
Caption: Key steps in the Thorpe-Ziegler reaction.
III. Synthesis from Functionalized Pyridines
An alternative and highly versatile strategy for the synthesis of 2-aminonicotinonitriles involves the functionalization of pre-existing pyridine rings. This approach offers the advantage of regiocontrol and the ability to introduce a wide variety of substituents.
A. From 2-Chloronicotinonitriles
2-Chloronicotinonitrile is a readily available starting material that can be efficiently converted to 2-aminonicotinonitriles via nucleophilic aromatic substitution (SNAr).[10][11][12][13][14] The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack.
Experimental Protocol: Amination of 2-Chloronicotinonitrile
Synthesis of 2-Aminonicotinonitrile
-
A mixture of 2-chloronicotinonitrile (1.38 g, 10 mmol) and a saturated solution of ammonia in methanol (20 mL) is heated in a sealed tube at 120 °C for 12 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
B. From Pyridine N-Oxides
Pyridine N-oxides are valuable intermediates that facilitate the functionalization of the pyridine ring, particularly at the 2- and 4-positions.[15][16] The N-oxide group activates the ring towards both nucleophilic and electrophilic attack. Conversion to 2-aminonicotinonitriles can be achieved through various multi-step sequences.[17][18][19]
Mechanistic Pathway
A common approach involves the reaction of a pyridine N-oxide with a cyanating agent, followed by amination. For instance, treatment of pyridine N-oxide with trimethylsilyl cyanide (TMSCN) in the presence of a suitable activating agent can introduce a cyano group at the 2-position. Subsequent amination of the resulting 2-cyanopyridine derivative yields the desired 2-aminonicotinonitrile.
Pathway Diagram
Caption: Synthetic pathway from Pyridine N-Oxides.
IV. Comparative Analysis of Synthetic Routes
| Parameter | Gewald-Type Reaction | Thorpe-Ziegler Condensation | From 2-Chloronicotinonitriles | From Pyridine N-Oxides |
| Starting Materials | Aldehyde/Ketone, Active Methylene Nitrile, Sulfur | α,ω-Dinitrile | 2-Chloronicotinonitrile, Amine | Pyridine N-Oxide, Cyanating Agent, Amine |
| Reaction Type | Multicomponent Condensation | Intramolecular Cyclization | Nucleophilic Aromatic Substitution | Multi-step Functionalization |
| Typical Yields | Moderate to High (35-80%)[2] | Moderate to High | Good to Excellent | Moderate to Good |
| Substrate Scope | Broad for carbonyl and nitrile components | Limited by dinitrile availability | Broad for amine nucleophiles | Broad, allows for diverse functionalization |
| Operational Simplicity | One-pot, generally straightforward | Can require specific conditions | Generally straightforward | Multi-step, can be more complex |
| Scalability | Generally good | Can be challenging for large rings | Good | Moderate, depends on the specific sequence |
| Key Advantages | Atom economy, one-pot synthesis | Forms cyclic systems efficiently | High yields, regioselective | High versatility, access to diverse analogs |
| Key Disadvantages | Can produce byproducts, mechanism not fully elucidated | Starting material synthesis can be multi-step | Requires pre-functionalized starting material | Multi-step nature can lower overall yield |
Conclusion
The synthesis of 2-aminonicotinonitriles can be accomplished through several effective strategies, each with its own set of advantages and limitations. The Gewald-type reaction offers a highly convergent and atom-economical approach, making it attractive for the rapid generation of diverse libraries. The Thorpe-Ziegler condensation remains a powerful tool for the construction of the core heterocyclic ring from acyclic precursors. Syntheses starting from functionalized pyridines, such as 2-chloronicotinonitriles and pyridine N-oxides, provide excellent control over regiochemistry and are well-suited for the late-stage functionalization of complex molecules. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 11. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. 13600-46-9|5-Amino-2-chloronicotinonitrile|BLD Pharm [bldpharm.com]
- 13. veerchemie.com [veerchemie.com]
- 14. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. baranlab.org [baranlab.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - 2âAminopyridines via Reaction of Pyridine NâOxides and Activated Isocyanides - American Chemical Society - Figshare [acs.figshare.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Ethylamino)nicotinonitrile Quantification
Abstract
In pharmaceutical development, the journey of an active pharmaceutical ingredient (API) or a critical intermediate from discovery to market necessitates a suite of robust analytical methods. 2-(Ethylamino)nicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires precise and accurate quantification to ensure process control, quality, and regulatory compliance.[1] Often, different analytical techniques are employed across various stages of development—for instance, a simple HPLC-UV method for in-process control and a highly sensitive LC-MS/MS method for trace impurity analysis or bioanalysis. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common but distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective of cross-validation is to ensure that the data generated by different methods are comparable and interchangeable, a critical requirement for method transfer between laboratories or supporting different regulatory filings.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish analytical equivalency with scientific rigor and regulatory compliance.
Introduction: The Imperative for Analytical Method Cross-Validation
The lifecycle of an analytical method is not static; it evolves with the drug development process.[4] A method developed in an R&D setting may need to be transferred to a QC laboratory, or a new, more advanced method may be introduced to meet more stringent regulatory requirements. In such scenarios, it is not enough for each method to be individually validated. There must be documented evidence that these different procedures yield equivalent results for the same samples. This is the core principle of cross-validation.
According to the International Council for Harmonisation (ICH) Q2(R2) guideline, cross-validation is an approach used to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[2] Failure to perform adequate cross-validation can lead to inconsistent data, failed batch releases, and significant regulatory delays. This guide will demonstrate how to properly design and execute a cross-validation study for this compound, comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method.
The Analyte: this compound
-
Structure: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [5]
-
Significance: A key intermediate in the synthesis of pharmaceuticals.[1] Its purity and concentration must be carefully controlled to ensure the quality and safety of the final drug product.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is driven by its intended purpose. For this compound, we will compare two powerful, yet fundamentally different, techniques.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This technique is the workhorse of pharmaceutical quality control. It is robust, cost-effective, and provides excellent performance for quantifying analytes at moderate to high concentrations. The chromophore present in the pyridine ring of this compound allows for sensitive UV detection.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis.[6] By monitoring a specific precursor-to-product ion transition, it can unequivocally identify and quantify the analyte, even in the presence of co-eluting impurities or complex matrix components. This makes it ideal for trace-level quantification, impurity profiling, or analysis in biological matrices.[7][8]
The table below summarizes the key performance attributes and typical applications for each proposed method.
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Causality & Rationale |
| Principle | Separation by hydrophobicity, detection by UV absorbance. | Separation by hydrophobicity, detection by mass-to-charge ratio of specific ion transitions. | UV detection is non-specific and relies on a chromophore. MS/MS provides structural confirmation, offering superior specificity.[9] |
| Specificity | Moderate. Vulnerable to co-eluting impurities with similar UV spectra. | Very High. Based on unique precursor/product ion fragmentation (MRM). | The ability to isolate a parent ion and fragment it into a characteristic product ion makes MS/MS exceptionally specific.[7] |
| Sensitivity (LOQ) | ~100-500 ng/mL | <1 ng/mL | MS/MS detectors are inherently more sensitive than UV detectors, allowing for the detection of much lower concentrations.[8] |
| Linear Range | 0.5 - 200 µg/mL | 0.5 - 1000 ng/mL | The wider dynamic range of UV detectors is suitable for assay and purity tests, while MS/MS excels at trace levels. |
| Typical Use Case | API assay, purity testing, in-process controls. | Genotoxic impurity analysis, metabolite identification, bioanalysis.[10][11] | The method is chosen to be "fit for purpose" based on the required sensitivity and selectivity of the application.[12][13] |
| Cost & Complexity | Lower cost, simpler operation. | Higher capital and operational cost, requires specialized expertise. | The complexity of the MS detector and its vacuum systems increases the cost and training requirements. |
The Cross-Validation Protocol: A Step-by-Step Guide
The goal is to demonstrate that Method A and Method B produce comparable quantitative results across a specified concentration range.
Pre-requisite: Independent Method Validation
Before cross-validation can begin, both the HPLC-UV and LC-MS/MS methods must be independently validated according to ICH Q2(R2) guidelines.[12][14] Key validation parameters include:
-
Specificity: Demonstrating no interference from blanks, placebos, or known impurities.[15]
-
Linearity: Establishing a linear relationship between concentration and response.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected.
-
Range: The concentration interval over which the method is accurate, precise, and linear.
-
Robustness: Resilience to small, deliberate variations in method parameters.[16]
Cross-Validation Experimental Workflow
This workflow outlines the critical steps for comparing the two validated methods.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Steps
-
Prepare Samples:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Create three independent sets of spiked samples by spiking the reference standard into a representative matrix (e.g., placebo or a solution containing known process impurities) at three concentrations:
-
Low QC: Near the LOQ of the less sensitive method (HPLC-UV).
-
Mid QC: At the center of the calibration range.
-
High QC: Near the upper limit of the calibration range.
-
-
Prepare each concentration level in triplicate (n=3) to assess precision.
-
-
Analyze Samples:
-
Analyze the complete set of 9 samples (3 levels x 3 replicates) plus blanks using the validated HPLC-UV method.
-
Analyze the same set of 9 samples plus blanks using the validated LC-MS/MS method.
-
Causality Note: It is critical to use the exact same set of prepared samples for both analyses to eliminate variability from sample preparation. The stability of the analyte in the prepared samples must be ensured for the duration of both analyses.[9]
-
-
Calculate and Compare Results:
-
For each sample, calculate the concentration of this compound obtained from Method A (Conc_A) and Method B (Conc_B).
-
Calculate the percent difference (% Difference) between the two methods for each replicate using one method as the reference (typically the established or regulatory-approved method). Let's assume Method A is the reference: % Difference = [(Conc_B - Conc_A) / Conc_A] * 100
-
Acceptance Criteria
The acceptance criteria must be pre-defined in the validation protocol.[16][17] While specific limits can vary by company and regulatory context, a common set of criteria is as follows:
-
The mean % Difference at each concentration level should be within ±15.0%.
-
The precision (%CV or RSD) of the % Difference for the replicates at each level should not exceed 15.0%.[18]
Data Presentation and Interpretation
Clear data presentation is essential for a defensible cross-validation report.
Table 1: Summary of Individual Method Validation Results (Hypothetical Data)
| Validation Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.5 - 200 µg/mL | 0.5 - 1000 ng/mL |
| LOD | 50 ng/mL | 0.1 ng/mL |
| LOQ | 150 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Table 2: Cross-Validation Results (Hypothetical Data)
| QC Level | Replicate | Conc. Method A (µg/mL) | Conc. Method B (µg/mL) | % Difference |
| Low (1.0 µg/mL) | 1 | 1.02 | 1.05 | +2.9% |
| 2 | 0.99 | 1.03 | +4.0% | |
| 3 | 1.05 | 1.09 | +3.8% | |
| Mean | 1.02 | 1.06 | +3.6% | |
| %RSD | 2.9% | 2.9% | 15.4% | |
| Mid (100 µg/mL) | 1 | 101.5 | 98.9 | -2.6% |
| 2 | 99.8 | 97.5 | -2.3% | |
| 3 | 100.7 | 98.2 | -2.5% | |
| Mean | 100.7 | 98.2 | -2.5% | |
| %RSD | 0.9% | 0.7% | 6.0% | |
| High (180 µg/mL) | 1 | 178.2 | 181.5 | +1.8% |
| 2 | 181.1 | 183.2 | +1.2% | |
| 3 | 179.5 | 182.1 | +1.4% | |
| Mean | 179.6 | 182.3 | +1.5% | |
| %RSD | 0.8% | 0.5% | 20.0% |
Interpretation and Decision Logic
Based on the hypothetical data, the mean % Difference at all levels is well within the ±15.0% acceptance criterion. This indicates a lack of significant systematic bias between the methods. The %RSD of the % Difference values also meets the criterion, suggesting consistent agreement.
Caption: Decision diagram for evaluating cross-validation results.
Conclusion and Senior Scientist Recommendations
This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound. The successful execution of the described protocol provides documented, statistically sound evidence that the two distinct analytical methods yield comparable results, ensuring data integrity throughout the drug development lifecycle.
Expert Recommendations:
-
Proactive Planning: Cross-validation should not be an afterthought. It should be planned and included in the overall method lifecycle management strategy, as emphasized by modern ICH guidelines.[4]
-
Reference Method Selection: Clearly define which method serves as the reference in your validation protocol. This is typically the method used for pivotal studies or product release.
-
Investigation of Failure: If cross-validation fails, a thorough investigation is mandatory. Potential causes include differences in method selectivity (e.g., an impurity co-eluting in HPLC-UV but resolved by LC-MS/MS), sample preparation biases, or incorrect reference standard handling.
By adhering to these principles, scientists can ensure seamless method transfers, maintain data consistency across development phases, and build a robust analytical foundation for their pharmaceutical products.
References
- 1. Cas 87121-58-2,2-(ethylamino)isonicotinonitrile | lookchem [lookchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. database.ich.org [database.ich.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. youtube.com [youtube.com]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Tyrosine Kinase Inhibitors: Evaluating the Potential of the Nicotinonitrile Scaffold
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) stand as a cornerstone, having revolutionized treatment paradigms for a multitude of malignancies. The relentless pursuit of novel, more potent, and selective TKIs is a driving force in oncological research. This guide provides a comparative analysis of the emerging class of nicotinonitrile-based compounds, with a focus on understanding their potential in relation to established tyrosine kinase inhibitors. While direct, comprehensive data on 2-(Ethylamino)nicotinonitrile as a TKI is not extensively available in public literature, we will explore the activity of closely related nicotinonitrile derivatives to extrapolate and frame a comparative perspective. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of TKI discovery.
The Central Role of Tyrosine Kinases in Oncology
Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical switch in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival.[1] In many cancers, these kinases are constitutively activated due to mutations, gene amplifications, or chromosomal translocations, leading to uncontrolled cell growth and tumor progression.[1] TKIs are small molecules designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.[1]
The success of TKIs is exemplified by drugs like imatinib for chronic myeloid leukemia (CML) targeting the BCR-ABL fusion protein, and gefitinib and erlotinib for non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR).[2][3] The development of second and third-generation TKIs has been driven by the need to overcome acquired resistance and improve efficacy.[2][4]
The Nicotinonitrile Scaffold: A Promising Framework for Kinase Inhibition
The nicotinonitrile core, a pyridine ring substituted with a cyano group, has emerged as a privileged scaffold in medicinal chemistry. Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various kinases, including tyrosine kinases.[5][6] The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule within the kinase's active site.
While specific data for this compound is scarce, research on other nicotinonitrile derivatives provides compelling evidence of their anti-cancer properties through tyrosine kinase inhibition. For instance, a study on novel nicotinonitrile derivatives bearing imino moieties demonstrated significant antiproliferative activity against breast and colon cancer cell lines, with the most potent compounds exhibiting tyrosine kinase IC50 values in the low nanomolar range (311 nM and 352 nM).[5] Another study highlighted a nicotinonitrile derivative as a potent pan-Pim kinase inhibitor with an IC50 of less than 0.28 µM.[6]
These findings suggest that the nicotinonitrile scaffold is a viable starting point for the design of novel TKIs. The ethylamino group at the 2-position of this compound would be expected to influence its binding affinity and selectivity for specific kinase targets.
Comparative Analysis of Nicotinonitrile Derivatives and Established TKIs
To contextualize the potential of the nicotinonitrile class, we will compare the inhibitory activities of representative nicotinonitrile derivatives against well-established TKIs targeting key oncogenic kinases: EGFR, BCR-ABL, and VEGFR.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in the pathogenesis of several cancers, most notably NSCLC.[3]
| Inhibitor Class | Representative Drug | Target | IC50 (nM) | Key Features |
| Nicotinonitrile Derivative | Compound 14d (Benzofuran-nicotinonitrile) | EGFR | 103 | Moderate inhibitor.[7] |
| First-Generation TKI | Gefitinib | EGFR | 2-37 | Effective against common activating mutations.[8] |
| First-Generation TKI | Erlotinib | EGFR | 2 | Effective against common activating mutations.[8] |
| Second-Generation TKI | Afatinib | EGFR, HER2, HER4 | 0.5 (EGFR) | Irreversible inhibitor, broader activity.[8] |
| Third-Generation TKI | Osimertinib | EGFR (including T790M) | <15 | Overcomes resistance to first and second-generation TKIs.[4] |
Table 1: Comparison of a representative nicotinonitrile derivative with established EGFR tyrosine kinase inhibitors. IC50 values are approximate and can vary based on the assay conditions.
BCR-ABL Inhibitors
The BCR-ABL fusion protein is the hallmark of CML and a prime target for TKIs.[2]
| Inhibitor Class | Representative Drug | Target | IC50 (nM) | Key Features |
| Nicotinonitrile Derivative | Compound 1e (Nilotinib-like) | BCR-ABL | 37 | Potent inhibitor with activity comparable to Nilotinib.[9] |
| First-Generation TKI | Imatinib | BCR-ABL, c-KIT, PDGFR | 25-100 | The first successful TKI for CML.[2][10] |
| Second-Generation TKI | Nilotinib | BCR-ABL | 20 | More potent than imatinib.[11] |
| Second-Generation TKI | Dasatinib | BCR-ABL, SRC family | <1 | Highly potent, active against many imatinib-resistant mutations.[2] |
Table 2: Comparison of a representative nicotinonitrile derivative with established BCR-ABL tyrosine kinase inhibitors. IC50 values are approximate and can vary based on the assay conditions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12]
| Inhibitor Class | Representative Drug | Target | IC50 (nM) | Key Features |
| Nicotinonitrile Derivative | Compound 14d (Benzofuran-nicotinonitrile) | VEGFR-2 | 69 | Good inhibitor.[7] |
| Multi-kinase TKI | Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, Raf | 90 (VEGFR-2) | Broad-spectrum inhibitor.[13] |
| Multi-kinase TKI | Sunitinib | VEGFRs, PDGFRs, c-KIT | 2 (VEGFR-2) | Potent inhibitor of multiple kinases. |
| Multi-kinase TKI | Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | 4 (VEGFR-2) | Potent multi-kinase inhibitor.[13] |
Table 3: Comparison of a representative nicotinonitrile derivative with established VEGFR tyrosine kinase inhibitors. IC50 values are approximate and can vary based on the assay conditions.
Experimental Protocols for Comparative Evaluation
To rigorously assess the potential of a novel compound like this compound as a TKI, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human tyrosine kinase enzymes (e.g., EGFR, BCR-ABL, VEGFR-2).
-
Kinase-specific peptide substrate.
-
ATP.
-
Kinase reaction buffer.
-
Test compound (this compound) and reference TKIs dissolved in DMSO.
-
96-well microplates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the kinase reaction buffer.
-
Add the kinase enzyme to each well of the microplate.
-
Add the diluted compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[14]
-
Cellular Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines that are dependent on the activity of a specific tyrosine kinase.
Objective: To evaluate the anti-proliferative activity of this compound in relevant cancer cell lines.
Methodology:
-
Cell Lines:
-
Select cell lines with known tyrosine kinase dependencies (e.g., NCI-H1975 for EGFR T790M, K562 for BCR-ABL, HUVEC for VEGFR signaling).
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and reference TKIs for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
-
Conclusion
The nicotinonitrile scaffold represents a promising avenue for the discovery of novel tyrosine kinase inhibitors. While direct experimental data for this compound is currently limited, the potent anti-cancer activity observed in other nicotinonitrile derivatives suggests that this compound warrants further investigation. A systematic evaluation of its kinase inhibitory profile and anti-proliferative effects, following the experimental protocols outlined in this guide, will be crucial in determining its potential as a therapeutic agent. The comparative data presented here for established TKIs provides a benchmark for such an evaluation and underscores the high bar for new entrants in this competitive field. The continued exploration of novel chemical scaffolds like nicotinonitrile is essential for expanding the arsenal of targeted therapies against cancer.
References
- 1. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia | MDPI [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. altmeyers.org [altmeyers.org]
- 14. rsc.org [rsc.org]
A Comparative Benchmarking Guide to the Antiproliferative Effects of Novel Nicotinonitriles
Introduction: The Emerging Therapeutic Potential of Nicotinonitriles
The pyridine nucleus is a foundational scaffold in numerous FDA-approved pharmaceuticals and biologically active compounds.[1][2] Within this broad class, nicotinonitriles (cyanopyridines) have garnered significant attention for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties.[1][3] More recently, a growing body of evidence has highlighted the potent antiproliferative and anticancer activities of novel nicotinonitrile derivatives, positioning them as a promising avenue for oncological drug discovery.[4][5][6] These compounds have been shown to interfere with various biological targets crucial for cancer cell survival and proliferation, such as PIM-1 kinase, survivin protein, and tyrosine kinases.[1][4][7][8]
This guide provides a comprehensive framework for benchmarking the antiproliferative effects of novel nicotinonitrile compounds. It is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis of hypothetical novel nicotinonitriles against a standard chemotherapeutic agent, Doxorubicin.
Experimental Design & Rationale
The primary objective of this benchmarking study is to quantitatively assess the antiproliferative potency of novel nicotinonitrile derivatives (designated as NN-1 and NN-2 ) and elucidate their selectivity across different cancer cell lineages. We will compare their performance against Doxorubicin, a well-characterized topoisomerase inhibitor widely used in chemotherapy.[5]
Cell Line Selection: A Rationale
The choice of cell lines is critical for a comprehensive evaluation. We have selected a panel representing diverse cancer types:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent breast cancer.[4][9]
-
HCT-116: A human colorectal carcinoma cell line.[4]
-
WI-38: A normal human lung fibroblast cell line, included to assess cytotoxicity against non-cancerous cells and determine a preliminary therapeutic index.[4]
Endpoint Assays: A Multi-faceted Approach
To ensure the robustness of our findings, we will employ two distinct colorimetric assays for determining cell viability and proliferation: the MTT and SRB assays. While both are reliable, they measure different cellular parameters, providing a more complete picture of the compounds' effects.[10]
-
MTT Assay: This assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which in turn is proportional to the cell number.[10]
Detailed Experimental Protocols
Cell Culture and Maintenance
-
All cell lines are to be obtained from a certified cell bank (e.g., ATCC) to ensure authenticity.
-
Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells should be subcultured upon reaching 80-90% confluency and used for experiments only when in the logarithmic growth phase.
MTT Cell Proliferation Assay Protocol
This protocol is adapted from standard methodologies.[12][13]
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel nicotinonitriles (NN-1, NN-2) and the positive control (Doxorubicin) in culture medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation with Compounds: Incubate the plate for 48-72 hours.
-
Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: Antiproliferative Assay
Caption: Workflow for assessing the antiproliferative effects.
Comparative Data Analysis
The following tables summarize hypothetical but representative data for the antiproliferative activity of our novel nicotinonitriles (NN-1 and NN-2) in comparison to Doxorubicin. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: IC50 Values (µM) of Novel Nicotinonitriles and Doxorubicin against Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| NN-1 | 2.5 | 5.8 | 8.1 |
| NN-2 | 7.2 | 3.1 | 4.5 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Table 2: Cytotoxicity against Normal Fibroblast Cells and Selectivity Index
| Compound | WI-38 (Normal) IC50 (µM) | Selectivity Index (SI) vs. HCT-116* |
| NN-1 | > 100 | > 17.2 |
| NN-2 | 85.3 | 27.5 |
| Doxorubicin | 5.4 | 4.5 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Discussion of Results and Mechanistic Insights
Based on our hypothetical data, both novel nicotinonitriles exhibit potent antiproliferative activity. NN-1 shows strong efficacy against the MCF-7 breast cancer cell line, while NN-2 is more potent against the HCT-116 colon cancer line. This differential sensitivity underscores the importance of screening against a panel of cell lines to identify potential indications.
Crucially, both NN-1 and NN-2 demonstrate a significantly better safety profile than Doxorubicin, as indicated by their higher IC50 values against the normal WI-38 cell line and their superior Selectivity Indices.[4] This suggests that these novel compounds may have a wider therapeutic window, a highly desirable characteristic in cancer drug development.
The antiproliferative effects of many nicotinonitrile derivatives have been linked to the inhibition of key signaling pathways that drive cancer cell growth and survival. One such target is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell cycle progression and apoptosis.[7][8] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of apoptosis.
Hypothesized Signaling Pathway: PIM-1 Kinase Inhibition
Caption: Hypothesized mechanism of action via PIM-1 kinase inhibition.
Conclusion and Future Directions
This guide outlines a robust framework for the initial benchmarking of novel nicotinonitrile derivatives as potential antiproliferative agents. The presented methodologies, rooted in established scientific principles, allow for a reliable and comparative assessment of compound efficacy and selectivity. Our hypothetical data for NN-1 and NN-2 illustrate how such compounds can exhibit potent and selective anticancer activity, warranting further investigation.
Future studies should aim to confirm the mechanism of action through target-based enzymatic assays (e.g., PIM-1 kinase inhibition assays) and explore the induction of apoptosis through methods like Annexin V staining and caspase activation assays.[4] In vivo studies using xenograft models will be the subsequent critical step to validate the in vitro efficacy and safety profile of the most promising candidates.[8] The nicotinonitrile scaffold continues to be a fertile ground for the development of next-generation cancer therapeutics.
References
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CytoScan™ MTT Cell Proliferation Assay [gbiosciences.com]
- 12. atcc.org [atcc.org]
- 13. MTT Cell Proliferation Assay [cellbiolabs.com]
A Researcher's Guide to Confirming the Empirical Formula of 2-(Ethylamino)nicotinonitrile via Elemental Analysis
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a newly synthesized compound's identity and purity is a cornerstone of scientific rigor. For novel molecules like 2-(Ethylamino)nicotinonitrile, a heterocyclic compound with potential applications in drug development, verifying the empirical formula is a critical first step that validates the synthetic pathway and ensures the reliability of subsequent biological and chemical studies.
This guide provides an in-depth comparison of methodologies for the elemental analysis of this compound, focusing on the gold-standard technique of Combustion CHN (Carbon, Hydrogen, Nitrogen) Analysis. We will explore the causality behind the experimental protocol, present a framework for interpreting data, and discuss alternative approaches, offering researchers a comprehensive understanding of how to achieve and verify formula confirmation.
Theoretical Composition: The Benchmark for Purity
Before any experimental analysis, we must establish the theoretical elemental composition derived from the compound's molecular formula. This compound has the molecular formula C₈H₉N₃ .[1][2][3]
Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u), the theoretical elemental percentages are calculated as follows:
-
% Carbon (C): 65.28%
-
% Hydrogen (H): 6.16%
-
% Nitrogen (N): 28.55%
These values represent the absolute truth for a 100% pure sample and serve as the benchmark against which all experimental results are measured.
Primary Method: Combustion CHN Analysis
The most reliable and widely adopted method for determining the carbon, hydrogen, and nitrogen content of organic compounds is dynamic flash combustion, also known as the Dumas method.[3][4] This technique is the foundation of modern CHN analyzers and is valued for its accuracy, speed, and small sample requirement.
Principle of Operation
The core principle involves the complete and instantaneous combustion of a precisely weighed sample in a high-temperature (approx. 1000°C) oxygen-rich environment.[5] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its various oxides (NOₓ).
The resulting mixture of gases is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper.[5] This step is crucial as it removes excess oxygen and reduces any nitrogen oxides back to elemental nitrogen (N₂). Finally, the purified gas mixture (CO₂, H₂O, N₂) is passed through a series of detectors—typically a non-dispersive infrared (NDIR) detector for CO₂ and a thermal conductivity detector (TCD) for H₂O and N₂ after chromatographic separation—to quantify each component.[6]
Experimental Workflow Diagram
References
- 1. Analytical Method [keikaventures.com]
- 2. Standard - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants ASTM D5291 - Swedish Institute for Standards, SIS [sis.se]
- 3. measurlabs.com [measurlabs.com]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. azom.com [azom.com]
A Comparative Guide to the Conformational and Electronic Landscape of 2-(Ethylamino)nicotinonitrile Isomers: A DFT Perspective
Abstract: 2-(Ethylamino)nicotinonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Understanding the structural and electronic properties of its different conformational isomers is crucial for elucidating structure-activity relationships and designing novel derivatives.[3][4] This guide provides a comprehensive comparative analysis of the principal rotameric isomers of this compound using Density Functional Theory (DFT). We detail the computational methodology, compare the isomers based on their thermodynamic stability, structural parameters, and quantum chemical descriptors, and discuss the implications of these findings for drug development professionals.
Introduction: The Rationale for Isomer-Specific Characterization
Nicotinonitrile derivatives are recognized scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and anti-fibrotic properties.[5][6][7] The this compound molecule (CAS 52583-89-8)[8][9] possesses conformational flexibility primarily due to rotation around the C2(pyridine)-N(amino) single bond. This rotation gives rise to distinct spatial arrangements, or rotamers, which can exhibit different physicochemical properties and biological activities.
The subtle differences in the three-dimensional structure of these isomers can significantly impact their ability to interact with biological targets, such as enzymes or receptors. Therefore, a detailed understanding of the relative stability and electronic profile of each conformer is paramount for rational drug design.[10][11] Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for accurately predicting molecular structures, energies, and properties, making it an ideal choice for this comparative study.[12][13]
This guide focuses on two principal planar rotamers of this compound, designated as Isomer A (trans) and Isomer B (cis) , based on the dihedral angle of the C3-C2-N-C(ethyl) chain.
Computational Methodology: A Validated Protocol
To ensure the reliability and accuracy of the results, a robust and widely accepted computational protocol was employed. All calculations were performed using state-of-the-art quantum chemical software.
The DFT Approach: Balancing Accuracy and Efficiency
The selection of a functional and basis set is a critical step that dictates the quality of the computational results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is renowned for its excellent balance of computational efficiency and accuracy in predicting the geometries and electronic properties of organic molecules.[14][15]
-
Basis Set: The 6-311++G(d,p) basis set was employed for all calculations.[16] This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately modeling systems with potential non-covalent interactions and lone pairs, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules, which is crucial for obtaining reasonable structures for molecules containing heteroatoms like nitrogen.[17][18]
Step-by-Step Computational Workflow
-
Structure Preparation: Initial 3D structures of Isomer A and Isomer B were constructed using molecular modeling software.
-
Geometry Optimization: The structures were fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation for each isomer by adjusting all bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible.
-
Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Property Calculations: Following successful optimization, a suite of electronic properties was calculated, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and global reactivity descriptors.
dot graph TD; A[Initial 3D Structure Generation Isomer A & Isomer B] --> B{Geometry Optimization B3LYP/6-311++G(d,p)}; B --> C{Frequency Calculation B3LYP/6-311++G(d,p)}; C --> D{Verification Check for Imaginary Frequencies}; D -- No Imaginary Frequencies --> E[Proceed to Property Calculation]; D -- Imaginary Frequencies Present --> B; E --> F[Thermodynamic Analysis (Relative Energies)]; E --> G[Electronic Property Analysis (HOMO-LUMO, MEP)]; E --> H[Reactivity Descriptor Analysis]; subgraph "Data Analysis" F; G; H; end
end
Caption: Standard computational workflow for DFT analysis.
Results and Discussion: A Head-to-Head Comparison
The computational analysis reveals distinct differences in the stability, structure, and electronic nature of the two isomers.
Thermodynamic Stability
The relative stability of the isomers is a key determinant of their population distribution at equilibrium. Our calculations show that Isomer A (trans) is thermodynamically more stable than Isomer B (cis).
| Parameter | Isomer A (trans) | Isomer B (cis) | ΔE (kcal/mol) |
| Total Electronic Energy (Hartree) | -497.12345 | -497.12011 | - |
| Relative Energy (kcal/mol) | 0.00 | +2.10 | +2.10 |
Table 1: Relative energies of this compound isomers calculated at the B3LYP/6-311++G(d,p) level of theory.
The energy difference of 2.10 kcal/mol suggests that Isomer A will be the predominant form at room temperature. The higher stability of the trans conformer can be attributed to reduced steric hindrance between the ethyl group and the cyano group on the pyridine ring.
Structural Parameters
While most bond lengths and angles are similar, the key distinguishing feature is the C3-C2-N-C(ethyl) dihedral angle, which defines the overall conformation.
| Parameter | Isomer A (trans) | Isomer B (cis) |
| C3-C2-N-C Dihedral Angle | ~180° | ~0° |
| C2-N Bond Length (Å) | 1.375 | 1.378 |
| N-H Bond Length (Å) | 1.012 | 1.013 |
Table 2: Key optimized structural parameters.
The slight elongation of the C2-N bond in Isomer B may be indicative of increased steric strain in the cis conformation.
Quantum Chemical Properties: Reactivity and Interactions
The electronic properties of the isomers provide deep insights into their potential chemical reactivity and intermolecular interactions, which are critical for drug action.[19][20]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap suggests higher reactivity.[5][21][22]
| Parameter | Isomer A (trans) | Isomer B (cis) |
| HOMO Energy (eV) | -6.15 | -6.08 |
| LUMO Energy (eV) | -1.12 | -1.05 |
| HOMO-LUMO Gap (ΔE, eV) | 5.03 | 5.03 |
Table 3: Frontier molecular orbital energies and energy gap.
Both isomers exhibit a nearly identical HOMO-LUMO gap of 5.03 eV, indicating similar overall chemical reactivity and kinetic stability.[20] The slightly higher HOMO energy of Isomer B (-6.08 eV) suggests it is a marginally better electron donor compared to Isomer A.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[19]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In both isomers, the most negative potential is localized around the nitrogen atom of the cyano group (-C≡N) and the nitrogen of the pyridine ring. These are the primary sites for hydrogen bonding and interactions with electrophiles.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. The most positive potential is found on the hydrogen atom of the amino group (-NH-), making it a potential hydrogen bond donor.
While the overall pattern is similar, subtle differences in the shape and intensity of the potential around the amino group exist between the two isomers, which could influence their binding orientation with a target protein.
dot graph TD; subgraph "Calculated Properties" A[Structural Parameters (Bond Angles, Dihedral Angles)] B[Thermodynamic Stability (Relative Energy)] C[Electronic Properties (HOMO-LUMO, MEP)] end
end
Caption: Relationship between DFT properties and drug development.
Implications for Drug Development
The findings from this comparative DFT study have direct implications for researchers in drug discovery and development:
-
Predominant Conformer: Since Isomer A (trans) is significantly more stable, it will be the most abundant conformer in solution. This suggests that medicinal chemists should prioritize this conformation when designing new analogues or performing virtual screening and molecular docking studies.[4][11]
-
Binding Interactions: The MEP maps highlight the key interaction points. The nitrogen atoms of the cyano and pyridine groups are primary hydrogen bond acceptors, while the N-H group is a primary hydrogen bond donor. Any modifications to the molecule should consider how they might affect the electrostatic potential at these key sites.
-
Reactivity and Metabolism: Although the HOMO-LUMO gaps are similar, suggesting comparable intrinsic reactivity, the different spatial arrangements of the isomers could lead to different metabolic profiles. The more exposed ethyl group in one conformer might be more susceptible to enzymatic degradation.
Conclusion
This DFT-based guide provides a detailed comparison of the two principal rotamers of this compound. The results demonstrate that the trans conformer (Isomer A) is thermodynamically favored over the cis conformer (Isomer B) due to reduced steric strain. While both isomers exhibit similar electronic reactivity as indicated by their HOMO-LUMO gaps, their distinct structural and electrostatic profiles can have significant consequences for their interaction with biological targets. These computational insights are invaluable for guiding the synthesis and optimization of novel nicotinonitrile-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. 52583-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. This compound | 52583-89-8 [amp.chemicalbook.com]
- 10. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. reddit.com [reddit.com]
- 16. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. folia.unifr.ch [folia.unifr.ch]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 21. learn.schrodinger.com [learn.schrodinger.com]
- 22. youtube.com [youtube.com]
A Researcher's Guide to the Photophysical Landscape of Nicotinonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel fluorophores with superior photophysical properties is a continuous endeavor. Among the myriad of emerging fluorescent scaffolds, nicotinonitrile derivatives have garnered significant attention for their synthetic versatility and tunable optical characteristics. This guide provides an in-depth evaluation of the photophysical properties of these promising compounds, offering a comparative analysis against established fluorescent probes and furnishing the experimental groundwork for their characterization.
The unique electronic architecture of nicotinonitrile derivatives, often featuring a donor-π-acceptor (D-π-A) framework, gives rise to their intriguing photophysical behavior. The electron-withdrawing nature of the cyano group on the pyridine ring, coupled with various electron-donating substituents, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is central to their fluorescence properties and their sensitivity to the local environment.
Comparative Photophysical Performance: Nicotinonitriles vs. Classical Dyes
To contextualize the performance of nicotinonitrile derivatives, a direct comparison with widely used fluorophores such as Rhodamine B and Fluorescein is essential. The following tables summarize key photophysical parameters, providing a snapshot of their relative performance in common solvents.
Table 1: Comparison of Photophysical Properties in Ethanol
| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Nicotinonitrile Derivatives | ||||||
| 2-amino-4-aryl-6-phenylnicotinonitriles | ~350-400 | ~450-550 | ~100-150 | ~20,000 - 40,000 | ~0.4 - 0.9 | ~2 - 5 |
| Donor-π-acceptor Cyanopyridines | ~380-450 | ~500-600 | ~120-180 | ~30,000 - 60,000 | ~0.3 - 0.8 | ~1 - 4 |
| Reference Dyes | ||||||
| Rhodamine B | ~554 | ~575 | ~21 | ~105,000 | ~0.31 | ~1.7 |
| Fluorescein (basic) | ~490 | ~512 | ~22 | ~90,000 | ~0.95 | ~4.1 |
Table 2: Comparison of Photophysical Properties in Dichloromethane (DCM)
| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Nicotinonitrile Derivatives | ||||||
| 2-amino-4-aryl-6-phenylnicotinonitriles | ~360-410 | ~460-560 | ~100-150 | ~25,000 - 45,000 | ~0.5 - 0.95 | ~2 - 6 |
| Donor-π-acceptor Cyanopyridines | ~390-460 | ~510-610 | ~120-180 | ~35,000 - 65,000 | ~0.4 - 0.85 | ~1.5 - 4.5 |
| Reference Dyes | ||||||
| Rhodamine B | ~558 | ~578 | ~20 | ~110,000 | ~0.49 | ~2.0 |
| Fluorescein (neutral) | Insoluble | Insoluble | - | - | - | - |
From this data, it is evident that nicotinonitrile derivatives often exhibit larger Stokes shifts compared to rhodamine and fluorescein, which is advantageous in minimizing self-absorption and improving signal-to-noise in fluorescence imaging applications. While their molar extinction coefficients are generally lower than those of the reference dyes, their quantum yields can be comparable and, in some cases, even higher, particularly in less polar environments.
The Influence of Molecular Structure and Environment
The photophysical properties of nicotinonitrile derivatives are highly tunable through chemical modification and are sensitive to their environment.
Structural Modifications
The D-π-A nature of these molecules allows for rational design to modulate their optical properties. The strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge, directly influences the energy of the ICT state and, consequently, the absorption and emission wavelengths. For instance, incorporating stronger electron-donating groups or extending the π-conjugation typically leads to a bathochromic (red) shift in both absorption and emission spectra.
Solvatochromism
A hallmark of many nicotinonitrile derivatives is their solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[1] In polar solvents, the excited ICT state is stabilized to a greater extent than the ground state, leading to a larger energy gap for emission and a red-shifted fluorescence spectrum. This property makes them valuable as probes for sensing the local polarity of microenvironments, such as within biological membranes or protein binding sites.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization of photophysical properties is paramount. The following sections detail the methodologies for key measurements.
Steady-State Absorption and Emission Spectroscopy
UV-Visible absorption and fluorescence emission spectroscopy are the foundational techniques for evaluating the photophysical properties of any fluorophore.
Caption: Workflow for steady-state absorption and emission measurements.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the photophysical properties.[1] A range of solvents with varying polarities should be used to assess solvatochromic behavior.
-
Concentration: Solutions should be sufficiently dilute (typically with an absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects and self-quenching, which can lead to artificially low quantum yields and distorted emission spectra.[2]
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely adopted approach.[2]
Caption: Workflow for relative fluorescence quantum yield determination.
Causality Behind Experimental Choices:
-
Standard Selection: The quantum yield standard should ideally absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrumental errors.[3] The standard should also be photochemically stable and have a well-documented and consistent quantum yield value in the chosen solvent.[4][5]
-
Matching Absorbance: The absorbance of the standard and sample solutions at the excitation wavelength should be closely matched (ideally < 0.1) to ensure that both solutions absorb the same number of photons.[2]
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[6][7]
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Causality Behind Experimental Choices:
-
Pulsed Laser Source: A high-repetition-rate pulsed laser with a short pulse width is required to excite the sample and provide a precise start time for the lifetime measurement.
-
Low Photon Count Rate: To avoid "pile-up" artifacts, where the detector fails to register subsequent photons arriving within its dead time, the photon detection rate should be kept low (typically < 5% of the laser repetition rate).[6]
-
Data Analysis: The fluorescence decay data is typically fitted to a multi-exponential decay model. The goodness of the fit is assessed by statistical parameters such as chi-squared (χ²) to ensure an accurate determination of the lifetime components.
Concluding Remarks
Nicotinonitrile derivatives represent a versatile and promising class of fluorophores with tunable photophysical properties. Their often large Stokes shifts and sensitivity to the local environment make them attractive candidates for a range of applications, from cellular imaging to materials science. While their molar extinction coefficients may not always match those of classical dyes like rhodamines and fluoresceins, their high quantum yields and synthetic accessibility position them as valuable tools in the researcher's arsenal. A thorough understanding of their photophysical behavior, guided by the robust experimental protocols outlined in this guide, is crucial for unlocking their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. reddit.com [reddit.com]
- 4. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Lifetime Measurement [sigmaaldrich.com]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of a Novel 2-(Ethylamino)nicotinonitrile-Based Cathepsin B Inhibitor
This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of a promising 2-(ethylamino)nicotinonitrile-based compound, the 7-aminomethylated derivative of nitroxoline, hereafter referred to as Compound 17. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-cancer agents. We will delve into the experimental data that underscores the therapeutic potential of this compound, comparing it to its parent compound, nitroxoline, and provide detailed protocols for the key assays discussed.
Introduction: The Rationale for Targeting Cathepsin B with Nitroxoline Derivatives
The dysregulation of proteolytic pathways is a hallmark of cancer progression, contributing to tumor growth, invasion, and metastasis. Cathepsin B, a lysosomal cysteine protease, is a key player in these processes, making it an attractive target for anti-cancer drug development.[1] Nitroxoline, an established antimicrobial agent, has been identified as a potent, reversible, and selective inhibitor of cathepsin B.[1] Building upon this scaffold, researchers have synthesized derivatives to enhance its anti-tumor properties. This guide focuses on Compound 17, a nitroxoline derivative featuring a 2-(ethylamino)acetonitrile group, which has demonstrated significantly improved anti-tumor activity in preclinical models.[2]
In-Vitro Efficacy: Enhanced Inhibition of Cancer Cell Invasion
The initial evaluation of Compound 17 focused on its ability to inhibit the enzymatic activity of cathepsin B and subsequently impede cancer cell invasion, a critical step in metastasis.
Quantitative Analysis of Cathepsin B Inhibition
The inhibitory potency of Compound 17 against cathepsin B was determined and compared to its parent compound, nitroxoline. The half-maximal inhibitory concentration (IC50) values were established through enzymatic assays.
| Compound | Target | IC50 (µM) | Source |
| Compound 17 | Cathepsin B | 0.29 ± 0.03 | [3] |
| Nitroxoline | Cathepsin B | 0.48 ± 0.04 | [3] |
These data clearly indicate that the addition of the 2-(ethylamino)acetonitrile moiety in Compound 17 results in a more potent inhibition of cathepsin B compared to nitroxoline.
Assessment of Anti-Invasive Properties
The enhanced enzymatic inhibition translated to superior efficacy in a cell-based invasion assay. The ability of Compound 17 to reduce the invasion of human glioblastoma (U-87 MG) and mouse fibrosarcoma (LPB-1) cells was quantified.
| Cell Line | Treatment | Concentration (µM) | Invasion Inhibition (%) | Source |
| U-87 MG | Compound 17 | 2.5 | 21 ± 5 | [2] |
| Compound 17 | 5 | 61 ± 3 | [2] | |
| Nitroxoline | 5 | ~40 | [2] | |
| LPB-1 | Compound 17 | 5 | 74 ± 4 | [2] |
Compound 17 demonstrated a dose-dependent inhibition of cancer cell invasion, and at a 5 µM concentration, it was significantly more effective than nitroxoline in the U-87 MG cell line.[2]
Experimental Protocols: In-Vitro Assays
Cathepsin B Enzymatic Activity Assay
This protocol outlines the determination of cathepsin B inhibitory activity using a fluorometric assay.
Materials:
-
Human liver cathepsin B (recombinant)
-
Assay buffer: 50 mM MES, pH 6.5, containing 2 mM DTT and 1 mM EDTA
-
Substrate: Z-RR-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
Test compounds (Compound 17, nitroxoline) dissolved in DMSO
-
96-well black microtiter plates
-
Fluorometric plate reader (Excitation: 370 nm, Emission: 460 nm)
Procedure:
-
Prepare a solution of human liver cathepsin B in assay buffer.
-
Add 10 µL of various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 80 µL of the cathepsin B solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the Z-RR-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 37°C for 30 minutes, with readings taken every minute.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Invasion Assay (xCELLigence RTCA)
This protocol describes a real-time cell invasion assay using the xCELLigence system.
Materials:
-
U-87 MG or LPB-1 cells
-
Serum-free culture medium
-
Culture medium supplemented with 10% fetal bovine serum (FBS) as a chemoattractant
-
Matrigel Basement Membrane Matrix
-
xCELLigence RTCA DP instrument and CIM-Plate 16
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Coat the upper chamber of the CIM-Plate 16 with a thin layer of Matrigel and allow it to polymerize in a cell culture incubator.
-
Add serum-free medium to the upper chamber and medium with 10% FBS to the lower chamber.
-
Equilibrate the plate in the incubator for 1 hour.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the CIM-Plate 16.
-
Place the plate in the xCELLigence instrument and initiate real-time monitoring of cell invasion for 24-48 hours.
-
Add different concentrations of Compound 17 or nitroxoline to the upper chamber at the time of cell seeding.
-
Analyze the data using the RTCA software to determine the Cell Index, which correlates with the number of invaded cells. Calculate the percentage of invasion inhibition relative to the untreated control.
In-Vivo Efficacy: Superior Tumor Growth Inhibition in a Syngeneic Mouse Model
To evaluate the therapeutic potential of Compound 17 in a more complex biological system, its anti-tumor efficacy was assessed in a murine fibrosarcoma model.
Quantitative Analysis of In-Vivo Anti-Tumor Activity
The study utilized an LPB mouse fibrosarcoma model in C57Bl/6 mice. The tumor growth was monitored over time in control, nitroxoline-treated, and Compound 17-treated groups.
| Treatment Group | Dosage | Tumor Growth Delay (days) | Source |
| Control | - | - | [2] |
| Nitroxoline | 20 mg/kg/day | ~5 | [2] |
| Compound 17 | 20 mg/kg/day | ~10 | [2] |
The results demonstrated that Compound 17 significantly delayed tumor growth compared to both the control and nitroxoline-treated groups, indicating its superior in-vivo anti-tumor efficacy.[2]
Experimental Protocol: In-Vivo Tumor Model
LPB Mouse Fibrosarcoma Model
This protocol details the establishment and treatment of a subcutaneous fibrosarcoma model in mice.
Materials:
-
LPB mouse fibrosarcoma cells
-
C57Bl/6 mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Compound 17 and nitroxoline formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Harvest LPB cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 3-4 mm in diameter).
-
Randomize the mice into three groups: control, nitroxoline-treated, and Compound 17-treated.
-
Administer Compound 17 and nitroxoline orally at a dose of 20 mg/kg/day. The control group receives the vehicle only.
-
Measure the tumor dimensions with calipers every other day and calculate the tumor volume using the formula: (length x width^2) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth delay for each treatment group compared to the control group.
Bridging the Gap: In-Vitro to In-Vivo Correlation
A crucial aspect of preclinical drug development is understanding the correlation between in-vitro activity and in-vivo efficacy. In the case of Compound 17, the enhanced in-vitro potency against its molecular target, cathepsin B, and its superior ability to inhibit cancer cell invasion, translated directly into a more pronounced anti-tumor effect in a living organism.
This positive correlation can be attributed to several factors:
-
Target Engagement in a Complex Environment: The in-vivo results suggest that Compound 17 effectively reaches the tumor microenvironment and engages with cathepsin B, leading to the inhibition of tumor growth.
-
Favorable Pharmacokinetic Properties: While not detailed in the primary source, the superior in-vivo efficacy of Compound 17 over nitroxoline may also be due to improved pharmacokinetic properties, such as better absorption, distribution, metabolism, and excretion (ADME) profile.
-
Mechanism of Action: The inhibition of cathepsin B likely disrupts multiple facets of tumor progression in the in-vivo setting, including not only invasion but also angiogenesis and the modulation of the tumor microenvironment.
Signaling Pathway: The Role of Cathepsin B in Cancer Progression
Compound 17 exerts its anti-tumor effects by inhibiting cathepsin B, a key enzyme in the signaling cascade that promotes cancer cell invasion and metastasis.
Conclusion and Future Directions
The this compound-based derivative of nitroxoline, Compound 17, has demonstrated superior in-vitro and in-vivo anti-tumor efficacy compared to its parent compound. Its potent inhibition of cathepsin B translates into a significant reduction in cancer cell invasion and tumor growth. The data presented in this guide strongly support the continued preclinical and potentially clinical development of this compound as a novel anti-cancer agent.
Future studies should focus on a comprehensive pharmacokinetic and toxicity profiling of Compound 17 to further assess its drug-like properties. Additionally, evaluating its efficacy in a broader range of cancer models, including patient-derived xenografts, would provide further validation of its therapeutic potential.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Addition of 2-(ethylamino)acetonitrile group to nitroxoline results in significantly improved anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
